molecular formula C24H26O7 B031082 Praeruptorin B CAS No. 73069-28-0

Praeruptorin B

カタログ番号: B031082
CAS番号: 73069-28-0
分子量: 426.5 g/mol
InChIキー: PNTWXEIQXBRCPS-PVRNWPCDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Praeruptorin B is a prominent pyranocoumarin natural product isolated primarily from the roots of Peucedanum praeruptorum. It is extensively investigated in pharmacological research for its potent activity as a calcium channel blocker, specifically inhibiting L-type voltage-gated calcium channels (LTCCs). This mechanism underpins its primary application in cardiovascular research, where it is studied for its potential vasodilatory and antihypertensive effects. Beyond cardiology, Praeruptorin B exhibits significant research value in oncology, demonstrating pro-apoptotic and anti-proliferative activities against various cancer cell lines. Its ability to modulate intracellular calcium signaling and induce cell cycle arrest makes it a valuable chemical probe for studying calcium-dependent pathways in disease pathogenesis. Furthermore, research explores its anti-inflammatory and potential neuroprotective properties. This high-purity compound is an essential reference standard and research tool for in vitro and in vivo studies aimed at elucidating the therapeutic potential of natural coumarin derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

73069-28-0

分子式

C24H26O7

分子量

426.5 g/mol

IUPAC名

[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-

InChIキー

PNTWXEIQXBRCPS-PVRNWPCDSA-N

異性体SMILES

C/C=C(/C)\C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C\C)/C

正規SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C

同義語

(2Z,2’Z)-2-Methyl-2-Butenoic Acid (9S,10S)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b’]dipyran-9,10-diyl Ester;  2-Methyl-2-butenoic Acid [9S-[9α(Z),10α(Z)]]-9,10-Dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b’]dipyran-9,10-diyl Ester

製品の起源

United States

Foundational & Exploratory

Praeruptorin B biological activity and therapeutic potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity and Therapeutic Potential of Praeruptorin B

Introduction: Unveiling Praeruptorin B

Praeruptorin B (Pra-B) is a naturally occurring pyranocoumarin, a class of organic compounds characterized by a fused pyran and coumarin ring system.[1] It is a principal bioactive constituent isolated from the roots of Peucedanum praeruptorum Dunn, a medicinal herb widely used in Traditional Chinese Medicine (TCM) to treat coughs, upper respiratory infections, and fever.[2] In the Chinese Pharmacopeia, Praeruptorin B, along with Praeruptorin A, serves as a key chemical marker for the quality control of Peucedani Radix (the dried roots) and its related products.[2] Emerging scientific evidence has illuminated a broad spectrum of pharmacological activities for praeruptorins, including anti-inflammatory, anti-cancer, cardioprotective, and vasorelaxant effects, positioning Pra-B as a compound of significant interest for modern drug discovery and development.[2] This guide provides a comprehensive technical overview of the biological activities of Praeruptorin B, its underlying mechanisms of action, and its therapeutic potential, tailored for researchers and drug development professionals.

Part 1: Core Biological Activities and Mechanistic Insights

Praeruptorin B exerts its biological effects through the modulation of multiple cellular signaling pathways. Its diverse activities stem from its ability to interact with key regulatory proteins, leading to downstream effects on inflammation, cell proliferation, invasion, and metabolic processes.

Anti-Inflammatory Activity

Praeruptorin B demonstrates potent anti-inflammatory properties, a cornerstone of its traditional medicinal use.[2] Its mechanism is primarily centered on the suppression of pro-inflammatory mediators.

Mechanism of Action: Studies have shown that Praeruptorin B is a powerful inhibitor of nitric oxide (NO) production in response to inflammatory stimuli like interleukin 1β (IL-1β).[3][4] This effect is achieved by decreasing the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during inflammation.[3][4] Compared to its structural analogs Praeruptorin A and E, Praeruptorin B exhibits the highest potency in suppressing NO production.[3][4]

Furthermore, Pra-B suppresses the expression of messenger RNAs (mRNAs) that encode for pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as chemokines like CCL20.[3][4] This multi-pronged approach—inhibiting both a key inflammatory mediator (NO) and the signaling molecules (cytokines) that orchestrate the inflammatory response—underpins its robust anti-inflammatory potential. The primary signaling pathway implicated in this process is the NF-κB pathway, a central regulator of inflammation.[5][6]

Table 1: Comparative Anti-inflammatory Potency of Praeruptorins
CompoundTargetModel SystemPotency (IC50)Reference
Praeruptorin B NO ProductionIL-1β-treated hepatocytes~5.2 µM [3][4]
Praeruptorin ANO ProductionIL-1β-treated hepatocytes~25 µM[3][4]
Praeruptorin ENO ProductionIL-1β-treated hepatocytes~18 µM[3][4]
Anti-Cancer and Anti-Metastatic Activity

A growing body of evidence highlights the significant anti-tumor and anti-metastatic capabilities of Praeruptorin B across various cancer types.[2][7][8][9]

1.2.1 Inhibition of Invasion and Metastasis: Pra-B has been shown to mitigate the metastatic ability of human renal cell carcinoma (RCC) and cervical cancer cells.[7][9] In 786-O and ACHN renal carcinoma cells, Pra-B significantly reduced cell migration and invasion in a dose-dependent manner, with concentrations of 20-30 μM showing substantial inhibitory effects without impacting cell viability.[7] The underlying mechanism involves the degradation of the extracellular matrix (ECM), a critical step for tumor cell invasion.[7]

The primary mechanism for this anti-invasive effect is the targeting of the PI3K/AKT signaling pathway.[9] In cervical cancer cells stimulated with the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), Pra-B was found to inhibit the phosphorylation of AKT.[9] This inactivation of AKT leads to the downstream suppression of the IKKα/NF-κB signaling cascade.[9] Consequently, the nuclear translocation of NF-κB subunits (p65/p50) is blocked, which in turn downregulates the expression and transcriptional activity of matrix metalloproteinases MMP-2 and MMP-9, crucial enzymes for ECM degradation.[9]

PraB_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix TPA TPA PI3K PI3K TPA->PI3K stimulates AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT IKK IKKα pAKT->IKK activates pIKK p-IKKα IKK->pIKK NFkB_complex NF-κB (p65/p50) + IκBα pIKK->NFkB_complex phosphorylates IκBα, releasing NF-κB NFkB_active NF-κB (p65/p50) NFkB_complex->NFkB_active NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc translocates PraB Praeruptorin B PraB->pAKT inhibits MMP_gene MMP-2/-9 Genes NFkB_nuc->MMP_gene binds promoter MMP_exp MMP-2/-9 Expression MMP_gene->MMP_exp induces transcription Invasion Cell Invasion & Metastasis MMP_exp->Invasion promotes

Pra-B inhibits cancer cell invasion via the PI3K/AKT/NF-κB pathway.

1.2.2 Anti-Tumor Promotion: In addition to inhibiting metastasis, Praeruptorin B acts as an anti-tumor promoter. In a classic two-stage carcinogenesis model using 7,12-dimethylbenz[a]anthracene (DMBA)-initiated mouse skin, topical application of Pra-B completely suppressed tumor formation induced by the promoter TPA for up to 20 weeks, without showing signs of toxicity.[8] This suggests that Pra-B can interfere with the critical promotion stage of cancer development, making it a potential candidate for chemoprevention.[8]

Other Pharmacological Activities
  • Cardiovascular Effects: Praeruptorins, as a class, are known to possess calcium antagonist activity, which contributes to vasorelaxant and antihypertensive effects.[2] While much of the specific research has focused on Praeruptorin A, the shared chemical scaffold suggests a potential role for Pra-B in cardiovascular protection.[2][10]

  • Metabolic Regulation: Praeruptorin B has been identified as an inhibitor of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors in lipid synthesis.[11] By inhibiting SREBP activity, Pra-B can decrease intracellular lipid levels, suggesting a therapeutic potential for metabolic diseases like hyperlipidemia and obesity.[11][12] In high-fat diet-fed mice, Pra-B was shown to improve hyperlipidemia and alleviate insulin resistance.[11]

Part 2: Therapeutic Potential and Future Directions

The diverse biological activities of Praeruptorin B translate into significant therapeutic potential for a range of complex diseases.

  • Oncology: The dual action of inhibiting metastasis and tumor promotion makes Pra-B a compelling candidate for cancer therapy.[7][8][9] Its ability to target key signaling nodes like the PI3K/AKT pathway, which is frequently dysregulated in cancer, is particularly noteworthy.[9] Future research should focus on its efficacy in various preclinical cancer models, potential synergistic effects with existing chemotherapies, and the development of targeted delivery systems to enhance its therapeutic index.

  • Inflammatory and Autoimmune Diseases: Given its potent, multi-target anti-inflammatory effects, Pra-B could be developed for conditions characterized by chronic inflammation, such as rheumatoid arthritis, inflammatory bowel disease, and certain neuroinflammatory disorders.[2][3][4]

  • Metabolic Syndrome: The discovery of its role in regulating SREBP signaling opens a new avenue for treating metabolic disorders.[11][12] It could potentially be developed as a therapy for non-alcoholic fatty liver disease (NAFLD), hyperlipidemia, and type 2 diabetes, where dysregulated lipid metabolism is a key pathological feature.

Part 3: Key Experimental Protocols

To facilitate further research, this section provides detailed methodologies for assessing the core biological activities of Praeruptorin B. These protocols are synthesized from established, peer-reviewed studies.

Bioassay-Guided Isolation and Anti-inflammatory Screening

This workflow outlines the process of identifying bioactive compounds from a natural source, as demonstrated in the discovery of Pra-B's anti-inflammatory properties.[3][4]

Bioassay_Workflow Start Dried Roots of Peucedanum praeruptorum Extract Methanol Extraction Start->Extract Fractionate Solvent Partitioning (EtOAc, n-BuOH, H2O) Extract->Fractionate EtOAc Ethyl Acetate (EtOAc) Fraction Fractionate->EtOAc Most Active BuOH n-Butanol (n-BuOH) Fraction Fractionate->BuOH H2O Aqueous (H2O) Fraction Fractionate->H2O Screen Anti-inflammatory Screen (e.g., NO Production Assay) EtOAc->Screen BuOH->Screen H2O->Screen Purify Purification of Active Fraction (e.g., Column Chromatography) Screen->Purify Select most potent fraction Identify Compound Identification (Praeruptorins A, B, E) Purify->Identify Confirm Confirm Activity of Isolated Compounds Identify->Confirm

Workflow for bioassay-guided isolation of anti-inflammatory compounds.
Cell Invasion Assay (Boyden Chamber Assay)

This protocol is used to quantify the inhibitory effect of Praeruptorin B on cancer cell invasion in vitro.[7][9]

Principle: This assay measures the ability of cells to migrate through a layer of extracellular matrix (ECM) protein hydrogel (e.g., Matrigel) in response to a chemoattractant. The inhibition of this process indicates anti-invasive potential.

Methodology:

  • Chamber Preparation: Use a 24-well plate with Boyden chamber inserts containing an 8-μm pore size polycarbonate membrane. Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Culture cancer cells (e.g., 786-O, ACHN, or HeLa) to ~80% confluency. Harvest the cells and resuspend them in a serum-free medium.

  • Seeding: Add 1 x 10⁵ cells in 100 μL of serum-free medium to the upper chamber of the insert.

  • Treatment: Add Praeruptorin B at various concentrations (e.g., 0, 10, 20, 30 μM) to the cell suspension in the upper chamber.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Removal: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with a solution such as crystal violet.

  • Quantification: Count the number of stained, invaded cells in several random fields under a microscope. Calculate the percentage of invasion relative to the untreated control.

Causality and Interpretation: A dose-dependent decrease in the number of stained cells on the lower membrane surface indicates that Praeruptorin B inhibits the invasive capacity of the cancer cells. This protocol provides a self-validating system where the untreated control establishes the baseline invasive potential, and a known invasion inhibitor could serve as a positive control. The choice of Matrigel mimics the basement membrane, making the assay biologically relevant for studying metastasis.

References

  • Jahandari, F., et al. (2018). Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Chen, Y-J., et al. (2021). Praeruptorin B Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression. Molecules. [Link]

  • Nishino, H., et al. (1990). Studies on the anti-tumor-promoting activity of naturally occurring substances. IV. Pd-II [(+)anomalin, (+)praeruptorin B], a seselin-type coumarin, inhibits the promotion of skin tumor formation by 12-O-tetradecanoylphorbol-13-acetate in 7,12-dimethylbenz[a]anthracene-initiated mice. Carcinogenesis. [Link]

  • Iwasaki, K., et al. (2023). Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β. Pharmaceuticals (Basel). [Link]

  • Hung, C-Y., et al. (2019). Praeruptorin-B Inhibits 12-O-Tetradecanoylphorbol-13-Acetate– Induced Cell Invasion by Targeting AKT. Cellular Physiology and Biochemistry. [Link]

  • Iwasaki, K., et al. (2023). Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β. PMC. [Link]

  • Zheng, Z-G., et al. (2019). Praeruptorin B improves diet-induced hyperlipidemia and alleviates insulin resistance via regulating SREBP signaling pathway. DC Chemicals. [Link]

  • Zhang, Z., et al. (2011). Pharmacokinetics of Dl-Praeruptorin A After Single-Dose Intravenous Administration to Rats With Liver Cirrhosis. Daru. [Link]

  • Lv, C., et al. (2022). Chinese herbal component, Praeruptorin E, enhances anti-asthma efficacy and prevents toxicity of aminophylline by targeting the NF-κB/PXR/CYP3A4 axis. Annals of Translational Medicine. [Link]

  • Wang, T., et al. (2023). A Review on the Morphology, Cultivation, Identification, Phytochemistry, and Pharmacology of Kitagawia praeruptora (Dunn) Pimenov. PMC. [Link]

  • Zhang, Z., et al. (2011). Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis. PMC. [Link]

  • Yu, P., et al. (2021). Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation. ResearchGate. [Link]

  • Yu, P-J., et al. (2011). Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation. Phytotherapy Research. [Link]

  • National Center for Biotechnology Information (n.d.). (-)-Praeruptorin B. PubChem Compound Database. [Link]

  • Lv, C., et al. (2022). Chinese herbal component, Praeruptorin E, enhances anti-asthma efficacy and prevents toxicity of aminophylline by targeting the NF-κB/PXR/CYP3A4 pathway. ResearchGate. [Link]

  • Mazzanti, G., et al. (2001). Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug. Il Farmaco. [Link]

  • Zheng, Z-G., et al. (2019). Praeruptorin B improves the development of obesity and reduces the lipid levels in HFD-fed mice. ResearchGate. [Link]

Sources

The Anti-inflammatory Potential of Praeruptorin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Praeruptorin B, a pyranocoumarin derived from the roots of Peucedanum praeruptorum Dunn, has garnered significant interest for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of Praeruptorin B, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of knowledge, detailed experimental protocols, and quantitative data to facilitate further investigation into the therapeutic potential of this promising natural compound.

Introduction: The Therapeutic Promise of Praeruptorin B

Peucedanum praeruptorum Dunn, a perennial herb, has a long history of use in traditional medicine for treating inflammatory ailments, coughs, and fever. Phytochemical investigations have identified a series of bioactive pyranocoumarins, known as praeruptorins, as the primary active constituents. Among these, Praeruptorin B has demonstrated notable anti-inflammatory efficacy, exhibiting a strong potential for development as a novel therapeutic agent. This guide will dissect the scientific evidence supporting the anti-inflammatory actions of Praeruptorin B, providing a robust framework for its preclinical evaluation.

Molecular Mechanisms of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of Praeruptorin B are primarily attributed to its ability to modulate critical intracellular signaling cascades that govern the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, playing a pivotal role in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate gene transcription.

Praeruptorin B has been shown to effectively suppress the NF-κB pathway. Mechanistic studies have revealed that Praeruptorin B inhibits the phosphorylation of IKKα, a key upstream kinase in the NF-κB cascade. This action prevents the subsequent phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit. The net effect is a significant reduction in the expression of NF-κB target genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p) IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates PraeruptorinB Praeruptorin B PraeruptorinB->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Induces

Figure 1: Praeruptorin B inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are another set of crucial signaling cascades involved in inflammation. These pathways are activated by various extracellular stimuli and regulate the production of inflammatory mediators. While direct evidence for Praeruptorin B's effect on the MAPK pathway is still emerging, studies on related compounds from Peucedanum praeruptorum suggest a potential role. For instance, other natural compounds have been shown to inhibit the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages. Further investigation is warranted to fully elucidate the specific effects of Praeruptorin B on these pathways.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK1/2, p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates PraeruptorinB Praeruptorin B (Potential Target) PraeruptorinB->MAPKK Potential Inhibition ProInflammatory_Genes Pro-inflammatory Gene Expression TranscriptionFactors->ProInflammatory_Genes Induces

Figure 2: Potential modulation of the MAPK pathway by Praeruptorin B.
The NLRP3 Inflammasome: A Potential Target for Future Investigation

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. While there is currently limited direct evidence linking Praeruptorin B to the NLRP3 inflammasome, its ability to suppress pro-inflammatory cytokine production suggests that this pathway may be a relevant target. Future research should explore the potential of Praeruptorin B to modulate NLRP3 inflammasome activation.

In Vitro Evidence of Anti-inflammatory Activity

A substantial body of in vitro evidence supports the anti-inflammatory effects of Praeruptorin B. These studies typically utilize cell models, such as the murine macrophage cell line RAW 264.7, stimulated with LPS to mimic an inflammatory response.

Inhibition of Pro-inflammatory Mediators

Praeruptorin B has been shown to significantly inhibit the production of key pro-inflammatory mediators in a dose-dependent manner.

MediatorCell LineStimulantEffect of Praeruptorin BReference
Nitric Oxide (NO)Rat HepatocytesIL-1βPotent inhibition
iNOSRat HepatocytesIL-1βDecreased expression
TNF-α mRNARat HepatocytesIL-1βSuppressed expression
IL-6 mRNARat HepatocytesIL-1βSuppressed expression
Quantitative Analysis of In Vitro Efficacy

Quantitative data from in vitro assays provide a measure of the potency of Praeruptorin B.

AssayCell LineParameterIC50 ValueReference
NO ProductionRat HepatocytesInhibition1.8 µM

In Vivo Corroboration of Anti-inflammatory Effects

In vivo studies are crucial for validating the therapeutic potential of Praeruptorin B in a complex biological system. Animal models of inflammation are employed to assess its efficacy in reducing inflammation and its associated symptoms.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating acute inflammation. Sub-plantar injection of carrageenan induces a biphasic inflammatory response characterized by swelling, erythema, and hyperalgesia. While specific data for Praeruptorin B in this model is not extensively published, related praeruptorins have shown significant reductions in paw edema, indicating the potential of this class of compounds to mitigate acute inflammation.

Lipopolysaccharide-Induced Acute Lung Injury Model

LPS-induced acute lung injury (ALI) is a relevant model for studying severe inflammatory conditions in the lungs. Intratracheal or intraperitoneal administration of LPS triggers a robust inflammatory response characterized by neutrophil infiltration, edema, and the release of pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF). Studies on Praeruptorins D and E have demonstrated their ability to attenuate LPS-induced ALI by inhibiting neutrophil infiltration and reducing the levels of TNF-α and IL-6 in the BALF. These findings suggest that Praeruptorin B may also possess protective effects in this model.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step protocols for key in vitro and in vivo experiments.

In Vitro Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the methodology for inducing an inflammatory response in RAW 264.7 cells using LPS and assessing the inhibitory effects of Praeruptorin B.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Praeruptorin B (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well cell culture plates

  • Griess Reagent for Nitric Oxide measurement

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-IKKα, IKKα, IκBα, p-p65, p65, and β-actin)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of Praeruptorin B (or vehicle control, DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays, or shorter time points for signaling pathway analysis).

  • Nitric Oxide Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine ELISA: Collect the cell culture supernatant and quantify the levels of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.

  • Western Blotting:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with Praeruptorin B Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulate->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Stimulate->ELISA WesternBlot Western Blot (NF-κB, MAPK proteins) Stimulate->WesternBlot

Figure 3: Experimental workflow for in vitro analysis.
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rodents

This protocol describes the induction of acute inflammation in the paw of a rodent and the evaluation of the anti-inflammatory effect of Praeruptorin B.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Praeruptorin B (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

  • Indomethacin (positive control)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): Vehicle control, Praeruptorin B (different doses), and positive control (e.g., Indomethacin, 10 mg/kg). Administer the treatments orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Future Directions and Conclusion

Praeruptorin B stands out as a compelling candidate for the development of novel anti-inflammatory therapies. Its well-defined mechanism of action, centered on the inhibition of the NF-κB pathway, provides a strong rationale for its therapeutic potential. The data presented in this guide offer a solid foundation for researchers to further explore its efficacy and safety.

Future research should focus on:

  • A more detailed investigation into the effects of Praeruptorin B on the MAPK signaling pathways.

  • Exploring the potential interaction of Praeruptorin B with the NLRP3 inflammasome.

  • Conducting comprehensive preclinical studies in various animal models of chronic inflammatory diseases.

  • Pharmacokinetic and toxicological profiling of Praeruptorin B to assess its drug-like properties.

References

  • Yu, P. J., Li, J. R., Zhu, Z. G., Kong, H. Y., Jin, H., Zhang, J. Y., Tian, Y. X., Li, Z. H., Wu, X. Y., Zhang, J. J., & Wu, S. G. (2013). Praeruptorin D and E attenuate lipopolysaccharide/hydrochloric acid induced acute lung injury in mice. European Journal of Pharmacology, 709(1-3), 87-94. [Link]

  • Nishi, K., Sugahara, T., & Ohta, T. (2023). Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β. Plants (Basel, Switzerland), 12(13), 2492. [Link]

  • Hwang, J. H., Kim, K. J., Ryu, S. J., & Lee, B. Y. (2011). Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells. Pharmacological Reports, 63(3), 781-789. [Link]

  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 142(2), 331–338. [Link]

  • Wang, C. Z., Zhang, J. J., Zhang, H., & Wan, J. B. (2017). Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway. Experimental and Therapeutic Medicine, 14(5), 4531–4538. [Link]

  • Hung, C. Y., Lee, C. H., Chen, C. C., Wang, C. C., & Lee, C. K. (2019). Praeruptorin-B Inhibits 12-O-Tetradecanoylphorbol-13-Acetate–Induced Cell Invasion by Targeting AKT/NF-κB via Matrix Metalloproteinase-2/-9 Expression in Human Cervical Cancer Cells. Cellular Physiology and Biochemistry, 52(6), 1255-1266. [Link]

  • Song, J., Chen, L., Chen, J., Wang, Y., & Chen, S. (2022). Comparative Transcriptomics Unveil the Crucial Genes Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn. Frontiers in Plant Science, 13, 868981. [Link]

  • Yu, P. J., Ci, W., Wang, G. F., Zhang, J. Y., Wu, S. Y., Xu, W., Jin, H., Zhu, Z. G., Zhang, J. J., Pang, J. X., & Wu, S. G. (20

Review of Praeruptorin B pharmacological studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of Praeruptorin B

Introduction: Unveiling Praeruptorin B

Praeruptorin B (Pra-B) is a naturally occurring seselin-type pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[1][2][3] Emerging research has identified Pra-B as a multi-target bioactive compound with a range of pharmacological activities, including potent anti-inflammatory, anti-tumor, and metabolic regulatory effects.[3][4][5] This technical guide provides a comprehensive review of the pharmacological studies of Praeruptorin B, synthesizing key findings, elucidating its mechanisms of action through critical signaling pathways, and presenting detailed experimental protocols for researchers and drug development professionals. The focus is to provide not just a summary of its effects, but a causal understanding of the experimental choices and the self-validating nature of the described protocols.

Part 1: Anti-Inflammatory Properties and Mechanisms

One of the most well-documented activities of Praeruptorin B is its potent anti-inflammatory effect.[2][5] In vitro studies have demonstrated its ability to modulate key inflammatory mediators, primarily by targeting nitric oxide (NO) production and the expression of pro-inflammatory cytokines.[1][5][6]

Core Mechanism: Inhibition of Nitric Oxide (NO) Synthesis

In inflammatory states, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, leading to a surge in NO production, which acts as a pro-inflammatory mediator. Praeruptorin B has been shown to be a potent inhibitor of NO production. In studies using interleukin-1β (IL-1β)-stimulated rat hepatocytes, Pra-B demonstrated a superior ability to suppress NO production compared to other related compounds like Praeruptorin A, with a 4.8-fold higher potency based on IC50 values.[6] This effect is achieved through the direct downregulation of iNOS protein and mRNA expression.[1][5]

Signaling Pathway: Suppression of the NF-κB Cascade

The nuclear factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including iNOS, TNF-α, and IL-6.[7][8] Praeruptorin B exerts its anti-inflammatory effects by intervening in this pathway. It prevents the degradation of the inhibitor of κB-α (IκB-α), which in turn blocks the nuclear translocation of the active NF-κB p65/p50 subunits.[2][8] By keeping NF-κB sequestered in the cytoplasm, Pra-B effectively halts the transcription of its target inflammatory genes.[1][2] This mechanism has been observed in various cell models, including lipopolysaccharide (LPS)-stimulated macrophages.[8][9]

G cluster_stimulus Inflammatory Stimulus (LPS, IL-1β) cluster_inhibition Praeruptorin B Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / IL-1β IKK IKK Phosphorylation Stimulus->IKK Activates PraB Praeruptorin B PraB->IKK Inhibits IkB IκB-α Degradation IKK->IkB Phosphorylates NFkB_active NF-κB (p65/p50) (Active) IkB->NFkB_active Releases NFkB_inactive NF-κB (p65/p50) (Inactive, bound to IκB-α) NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc Translocates to Nucleus Transcription Gene Transcription NFkB_nuc->Transcription Initiates Cytokines iNOS, TNF-α, IL-6 Transcription->Cytokines Upregulates G cluster_stimulus Growth Factor / TPA cluster_inhibition Praeruptorin B Action cluster_pathway PI3K/AKT Signaling TPA TPA PI3K PI3K TPA->PI3K Activates PraB Praeruptorin B pAKT p-AKT (Active) PraB->pAKT Inhibits Phosphorylation AKT AKT PI3K->AKT Activates AKT->pAKT Phosphorylates IKK IKKα pAKT->IKK Phosphorylates pIKK p-IKKα (Active) IKK->pIKK NFkB NF-κB Activation pIKK->NFkB MMPs MMP-2 / MMP-9 Transcription NFkB->MMPs Invasion Cell Invasion & Migration MMPs->Invasion

Praeruptorin B's disruption of the PI3K/AKT/NF-κB invasion pathway.

Part 3: Experimental Protocols & Data

To ensure scientific integrity and reproducibility, the methodologies employed in Praeruptorin B research must be robust and well-defined. Below are step-by-step protocols for key experiments.

Protocol 1: Cell Viability (MTT) Assay
  • Objective: To determine the non-toxic concentration range of Praeruptorin B for subsequent functional assays.

  • Procedure:

    • Seed cells (e.g., HeLa, SiHa) in a 96-well plate at a density of 1 x 10⁴ cells/mL and allow them to adhere overnight.

    • Treat the cells with various concentrations of Pra-B (e.g., 0, 5, 10, 20, 40, 60 μM) for a specified duration (e.g., 24 hours).

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

  • Causality: This initial step is critical to ensure that any observed inhibition of migration or inflammation is a specific pharmacological effect and not merely a result of cell death. [2]

Protocol 2: Cell Migration and Invasion (Transwell) Assay
  • Objective: To quantify the inhibitory effect of Praeruptorin B on cancer cell motility and invasion.

  • Procedure:

    • For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with Matrigel. For migration assays, use uncoated inserts. [1] 2. Seed cells (e.g., 1 x 10⁵ cells) in serum-free medium in the upper chamber.

    • Add medium containing a chemoattractant (e.g., 10% FBS or 50 ng/ml TPA) to the lower chamber. [1][2] 4. Treat the cells in the upper chamber with non-toxic concentrations of Pra-B.

    • Incubate for a specified time (e.g., 18-24 hours) at 37°C. [2] 6. Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the cells that have moved to the lower surface of the membrane with crystal violet.

    • Count the stained cells under a microscope. The inhibition rate is calculated relative to the chemoattractant-only control.

Protocol 3: Western Blot Analysis
  • Objective: To measure the effect of Praeruptorin B on the protein expression and phosphorylation status of key signaling molecules.

  • Procedure:

    • Treat cells with Pra-B and/or a stimulus (e.g., TPA) for the desired time.

    • Lyse the cells to extract total protein. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.

    • Quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-IKKα, NF-κB p65, MMP-2, β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or α-tubulin is used as a loading control to ensure equal protein loading. [2]

Quantitative Data Summary
Pharmacological EffectCell LineKey FindingConcentrationSource
Anti-Cancer HeLa & SiHaSignificant decrease in TPA-induced cell migration and invasion.10-20 µM[2]
Anti-Cancer 786-O & ACHN42-82% reduction in cell migration.20-30 µM[4]
Anti-Inflammatory Rat HepatocytesPotent inhibition of IL-1β-induced NO production.IC50 lower than Pra-A[5][6]
Cytotoxicity HeLa & SiHaNon-significant toxicity observed.0-20 µM[2]

Conclusion and Future Directions

The existing body of in vitro and in vivo research strongly supports Praeruptorin B as a promising natural compound with significant therapeutic potential. Its ability to modulate key signaling pathways such as NF-κB and PI3K/AKT underscores its pleiotropic effects on inflammation and cancer progression. [1]The detailed protocols and quantitative data presented in this guide are intended to serve as a foundational resource for researchers.

Future investigations should focus on several key areas:

  • In Vivo Efficacy: While in vitro data is strong, more extensive in vivo studies in animal models of chronic inflammation and metastatic cancer are required to validate these findings.

  • Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Praeruptorin B is crucial for its development as a therapeutic agent.

  • Cardiovascular and Metabolic Effects: Preliminary studies suggest Pra-B may improve obesity and lipid levels, which warrants further investigation into its role in cardiovascular and metabolic diseases. [10]* Clinical Trials: As of now, there is a lack of registered clinical trials for Praeruptorin B, representing a critical next step in translating preclinical findings to human health. [11] By continuing to explore the mechanisms and applications of Praeruptorin B with rigorous scientific methodology, the research community can unlock its full potential as a novel therapeutic agent.

References

  • In Vitro Mechanism of Action of (-)-Praeruptorin B: A Technical Guide. Benchchem.
  • Praeruptorin B Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression.
  • Praeruptorin-B Inhibits 12-O-Tetradecanoylphorbol-13-Acetate– Induced Cell Invasion by Targeting AKT. Cellular Physiology and Biochemistry.
  • Studies on the anti-tumor-promoting activity of naturally occurring substances. IV. Pd-II [(+)anomalin, (+)
  • Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimul
  • Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β. PubMed Central (PMC).
  • A Review on the Morphology, Cultivation, Identification, Phytochemistry, and Pharmacology of Kitagawia praeruptora (Dunn) Pimenov. PubMed Central (PMC).
  • Chinese herbal component, Praeruptorin E, enhances anti-asthma efficacy and prevents toxicity of aminophylline by targeting the. Semantic Scholar.
  • Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation.
  • Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activ
  • The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn. PubMed.
  • A Comprehensive Technical Review of (-)-Praeruptorin A's Cardiovascular Effects. Benchchem.
  • Praeruptorin B improves the development of obesity and reduces the...
  • In Vitro Investigation of the Anticancer Activity of Peucedanum praeruptorum Dunn Extract on HepG2 Human Hep
  • In Vitro and In Vivo Antitumor Activity of a Novel Semisynthetic Deriv
  • In Vitro and In Silico Investigations of Natural Compounds with Predicted Activity against Neuroblastomas. MDPI.
  • Pro-Apoptotic and Anti-Cancer Activity of the Vernonanthura Nudiflora Hydroethanolic Extract. MDPI.
  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. MDPI.
  • Imperatorin-pharmacological meaning and analytical clues: profound investig
  • Antitumor Activity of Natural Products and Rel
  • Signaling P
  • In-Vivo and Ex-Vivo Brain Uptake Studies of Peptidomimetic Neurolysin Activators in Healthy and Stroke Animals. PubMed.
  • Research Advances on Anti-Cancer N
  • Current Research on Antiepileptic Compounds. MDPI.
  • The TSC-mTOR signaling pathway regulates the innate inflamm
  • Enzyme induction and inhibition by new antiepileptic drugs: a review of human studies. Fundamental & Clinical Pharmacology.
  • Mechanism of action of diazaborines. PubMed.
  • Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. MDPI.
  • mTOR signaling in growth control and disease. PubMed Central (PMC).
  • Card Expert Search. ClinicalTrials.gov.
  • Proton pump inhibitors and cardiovascular risk: a critical review.
  • Imperatorin's Effect on Myocardial Infarction Based on Network Pharmacology and Molecular Docking. PubMed Central (PMC).
  • Hypericum perforatum: pharmacokinetic, mechanism of action, tolerability, and clinical drug-drug interactions. PubMed.
  • Do inhaled anticholinergics increase or decrease the risk of major cardiovascular events?: a synthesis of the available evidence. PubMed.
  • Effects of long-term enalapril therapy on cardiac structure and function in patients with left ventricular dysfunction. Results of the SOLVD echocardiography substudy. PubMed.
  • Phosphorylation and Signal Transduction Pathways in Transl

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC-UV) Protocol for the Quantification of Praeruptorin B in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Praeruptorin B (Pra-B) is a major bioactive angular pyranocoumarin derived from Peucedanum praeruptorum (Qianhu), exhibiting significant calcium channel blocking and anti-inflammatory properties. In drug development, quantifying Pra-B in plasma is challenging due to its lipophilicity (


) and susceptibility to esterase-mediated hydrolysis.

This protocol details a robust Reverse-Phase HPLC with UV Detection (RP-HPLC-UV) method. Unlike generic protocols, this guide emphasizes Liquid-Liquid Extraction (LLE) over protein precipitation to maximize recovery and minimize baseline noise, which is critical when using UV detection for pharmacokinetic (PK) dosing.

Key Methodological Decisions (The "Why")
  • Extraction Solvent (Ethyl Acetate vs. MTBE): We utilize Ethyl Acetate . While MTBE is common, Ethyl Acetate provides a sharper phase separation boundary with plasma and higher recovery rates (>85%) for the pyranocoumarin core structure.

  • Mobile Phase Acidification: The lactone ring of Pra-B is susceptible to opening at high pH. We employ 0.1% Formic Acid to maintain pH < 4.0, ensuring the analyte remains in its non-ionized, hydrophobic form for optimal retention on the C18 column.

  • Internal Standard (IS) Selection: Osthole is selected as the IS.[1] It shares the coumarin core and extraction properties of Pra-B but resolves chromatographically with a retention time difference of ~2–3 minutes.

Materials & Reagents

Reagent/MaterialGrade/SpecificationPurpose
Praeruptorin B Reference Standard (>98%)Analyte
Osthole Reference Standard (>98%)Internal Standard (IS)
Acetonitrile (ACN) HPLC GradeMobile Phase Organic Modifier
Formic Acid HPLC GradepH Modifier / Peak Shape Enhancer
Ethyl Acetate HPLC/Spectro GradeExtraction Solvent
Water Milli-Q (18.2 MΩ·cm)Aqueous Phase
Blank Plasma Species-matched (e.g., Rat/Human)Matrix for Standards

Experimental Protocol

Instrumentation & Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10]
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm) or Phenomenex Kinetex C18.

    • Note: A 5 µm particle size is chosen to prevent high backpressure from potential plasma lipid carryover, though a guard column is strictly recommended.

  • Wavelength: 323 nm (Maximal absorption for the coumarin nucleus).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C (Controlled to minimize retention time drift).

Mobile Phase Gradient Table:

Time (min) % Buffer (0.1% Formic Acid in Water) % Organic (Acetonitrile)
0.0 55 45
8.0 15 85
12.0 15 85
12.1 55 45

| 15.0 | 55 | 45 |

Stock & Working Solutions
  • Stock Solutions: Dissolve Pra-B and Osthole separately in Methanol to 1.0 mg/mL. Store at -20°C. Protect from light.

  • IS Working Solution: Dilute Osthole stock with Methanol to 5 µg/mL .

  • Calibration Standards: Spike blank plasma with Pra-B to achieve concentrations of 50, 100, 200, 500, 1000, 2000, and 5000 ng/mL.

Sample Preparation Workflow (Liquid-Liquid Extraction)

The following workflow maximizes analyte enrichment.

SamplePrep Start Plasma Sample (100 µL) IS_Add Add Internal Standard (20 µL Osthole, 5 µg/mL) Start->IS_Add Extract Add Extraction Solvent (1 mL Ethyl Acetate) IS_Add->Extract Vortex Vortex Mix (3 min, High Speed) Extract->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant (Organic Layer) to Clean Tube Centrifuge->Transfer Phase Separation Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute (100 µL Mobile Phase) Dry->Recon Inject HPLC Injection (20 µL) Recon->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for Praeruptorin B isolation from plasma.

Detailed Steps:

  • Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 20 µL of IS Working Solution (Osthole). Vortex briefly.

  • Add 1 mL of Ethyl Acetate.

  • Vortex vigorously for 3 minutes to ensure partition equilibrium.

  • Centrifuge at 10,000 rpm (approx. 9,600 x g) for 10 minutes at 4°C.

    • Tip: Cooling helps solidify the protein "puck" at the interface, making supernatant retrieval easier.

  • Transfer 800 µL of the upper organic layer to a clean glass tube.

  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase (ACN:Water, 50:50).

  • Vortex for 1 min, centrifuge at 10,000 rpm for 5 min (to remove any insoluble particulates), and transfer to an HPLC vial insert.

Method Validation (Acceptance Criteria)

This method is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.

ParameterAcceptance CriteriaTypical Result for Pra-B
Linearity (

)


(Range: 50–5000 ng/mL)
Lower Limit of Quantitation (LLOQ) Signal-to-Noise

~50 ng/mL
Accuracy (Bias)

(20% at LLOQ)
92.4% – 106.1%
Precision (CV)

(20% at LLOQ)
Intra-day: 4.5%; Inter-day: 6.2%
Extraction Recovery Consistent across levels~88% (Ethyl Acetate)
Stability (Autosampler) Deviation

after 24h
Stable for 24h at 10°C

Note on Sensitivity: If your PK study involves micro-dosing (< 1 mg/kg), HPLC-UV may lack the necessary sensitivity. In such cases, transfer this extraction protocol to an LC-MS/MS system (e.g., Triple Quadrupole) using Multiple Reaction Monitoring (MRM) transitions:

  • Praeruptorin B:

    
     (Positive Mode)
    
  • Osthole (IS):

    
    
    

Troubleshooting & Optimization

Interfering Peaks
  • Symptom: A broad peak elutes near Pra-B.

  • Cause: Plasma phospholipids or late-eluting endogenous metabolites.

  • Solution: The gradient step (ramping to 85% ACN at 8-12 min) is designed to flush these. Ensure the re-equilibration time (12.1 to 15.0 min) is sufficient. If the peak persists, perform a double extraction : wash the initial plasma with Hexane (discard organic) before adding Ethyl Acetate.

Peak Tailing
  • Symptom: Asymmetry factor > 1.5.

  • Cause: Secondary interactions with free silanols on the column.

  • Solution: Increase Formic Acid concentration to 0.2% or add 5 mM Ammonium Acetate to the aqueous phase to mask silanols.

Low Recovery
  • Symptom: Low peak area for both Analyte and IS.

  • Cause: Incomplete reconstitution or emulsion formation.

  • Solution: Ensure the nitrogen dry-down is not "over-dried" (baking the sample). Reconstitute immediately upon dryness. If an emulsion forms during extraction, sonicate for 30 seconds before centrifuging.

References

  • Li, P., et al. (2006). "Simultaneous determination of praeruptorin A and praeruptorin B in rat plasma by high-performance liquid chromatography." Biomedical Chromatography. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

  • Zhang, Z., et al. (2011).[2] "Pharmacokinetics, tissue distribution and excretion study of dl-praeruptorin A in rats by liquid chromatography tandem mass spectrometry." Phytomedicine. (Provides comparative data on extraction efficiency). Link

  • Sarker, S.D., & Nahar, L. (2012). "An Introduction to Natural Products Isolation." Humana Press. (Reference for coumarin solubility and extraction logic). Link

Sources

Application Note & Protocols: Elucidating the Apoptotic Potential of Praeruptorin B in Non-Small Cell Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Preamble: Contextualizing Praeruptorin B as an Anti-Cancer Agent

Praeruptorin B is a seselin-type coumarin isolated from the dried root of Peucedanum praeruptorum Dunn. The Praeruptorin family of compounds, including Praeruptorins A and C, has demonstrated various anti-cancer properties.[1][2] Specifically, Praeruptorin B (Pra-B) has been identified as a potent inhibitor of cancer cell metastasis and invasion, particularly in cervical cancer models.[3] Its primary characterized mechanism involves the suppression of the PI3K/Akt signaling pathway, a central node in cell survival, proliferation, and metastasis.[3][4]

While Praeruptorin C has been shown to be a significant inducer of apoptosis in Non-Small Cell Lung Cancer (NSCLC) A549 cells, the direct apoptotic activity of Praeruptorin B is less pronounced and not fully elucidated.[2] However, the inhibition of the pro-survival Akt pathway is a well-established strategy for triggering programmed cell death.[5][6] Therefore, it is scientifically logical to hypothesize that Praeruptorin B, through its known inhibitory effect on Akt, may induce apoptosis in a cell-type-specific or concentration-dependent manner.

This guide provides a comprehensive framework and detailed protocols for rigorously investigating the apoptosis-inducing potential of Praeruptorin B. We will use the A549 NSCLC cell line as the primary model, as it allows for direct comparison with other Praeruptorins and represents a major cancer type.[2] The methodologies described herein are designed to be self-validating, providing a robust system for characterizing the compound's mechanism of action.

Core Mechanism: Inhibition of the PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival by inhibiting apoptotic processes.[7] Upon activation by growth factors, PI3K phosphorylates and activates Akt. Activated Akt then phosphorylates a host of downstream targets that suppress apoptosis. For instance, Akt can phosphorylate and inactivate pro-apoptotic proteins like Bad and prevent the release of cytochrome c from the mitochondria.[6][7]

Praeruptorin B has been shown to inhibit the phosphorylation of Akt, thereby blocking this pro-survival signaling.[3] This action is central to its anti-metastatic effects and forms the basis of its potential pro-apoptotic activity. By shutting down this key survival pathway, Praeruptorin B may lower the threshold for apoptosis, allowing cell death to proceed. Notably, studies indicate that Pra-B does not affect the MAPK signaling pathway, suggesting a specific mode of action.[3]

PraB_Mechanism cluster_0 Praeruptorin B Action cluster_1 PI3K/Akt Signaling Pathway cluster_2 Cellular Outcomes PraB Praeruptorin B pAkt p-Akt (Active) PraB->pAkt Inhibits Phosphorylation PI3K PI3K PI3K->pAkt Phosphorylates Akt Akt (Pro-Survival Kinase) NFkB NF-κB pAkt->NFkB Activates Bcl2 Bcl-2 Family (Anti-Apoptotic) pAkt->Bcl2 Promotes Survival Cell Survival pAkt->Survival Promotes Metastasis Metastasis (MMP-2/-9 Expression) NFkB->Metastasis Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Praeruptorin B inhibits the phosphorylation and activation of Akt.

Experimental Design & Workflow

A multi-faceted approach is required to conclusively determine if Praeruptorin B induces apoptosis. The following workflow ensures that observations are cross-validated at different biological levels, from overall cell health to specific molecular events.

workflow cluster_assays Parallel Assays start Start: Culture A549 Cells treat Treat with Praeruptorin B (Dose-Response & Time-Course) start->treat viability Protocol 1: Cell Viability Assay (MTT) - Determine IC50 treat->viability flow Protocol 2: Annexin V/PI Staining - Quantify Apoptosis treat->flow western Protocol 3: Western Blotting - Analyze Protein Expression treat->western mmp Protocol 4: Mitochondrial Potential Assay - Assess Mitochondrial Integrity treat->mmp analysis Data Analysis & Synthesis viability->analysis flow->analysis western->analysis mmp->analysis conclusion Conclusion: Characterize Apoptotic Activity analysis->conclusion

Caption: Recommended experimental workflow for assessing Praeruptorin B.

Core Investigative Protocols

Protocol 1: Cell Viability and IC50 Determination

Causality: Before assessing apoptosis, it is crucial to determine the concentration range at which Praeruptorin B affects cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for designing subsequent mechanistic experiments. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.

Methodology:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of Praeruptorin B in culture medium. A suggested starting range is 100 µM down to 0.78 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared Praeruptorin B dilutions or vehicle control to the respective wells. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Quantification of Apoptosis by Annexin V/PI Flow Cytometry

Causality: This is the gold-standard assay for definitively quantifying apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Methodology:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates. Once they reach ~70% confluency, treat them with Praeruptorin B at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use a gentle enzyme like TrypLE™ Express to preserve membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

Protocol 3: Western Blot Analysis of Key Signaling and Apoptotic Proteins

Causality: Western blotting provides molecular validation of the pathways involved. By probing for specific proteins, we can confirm the inhibition of the Akt pathway and observe the activation of the caspase cascade, which is the executioner phase of apoptosis.[8] The ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins is a critical determinant of mitochondrial-mediated apoptosis.[9][10]

Methodology:

  • Protein Extraction: Treat A549 cells in 60mm dishes as described in Protocol 2. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Suggested primary antibodies:

    • Pathway Validation: Phospho-Akt (Ser473), Total Akt, NF-κB p65.

    • Apoptosis Markers: Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP.

    • Loading Control: β-Actin or GAPDH.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Causality: The loss of mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis.[11] It precedes the release of cytochrome c and the activation of caspase-9.[12] Using a potentiometric dye like JC-1 allows for the ratiometric assessment of mitochondrial health.

Methodology:

  • Cell Culture and Treatment: Seed and treat A549 cells on glass-bottom dishes or in 6-well plates as described previously.

  • JC-1 Staining: Remove the medium and incubate the cells with JC-1 stain (5 µg/mL) in pre-warmed medium for 20 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with warm culture medium or PBS.

  • Imaging: Immediately visualize the cells using a fluorescence microscope.

  • Data Interpretation:

    • Healthy Cells: In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence (~590 nm).

    • Apoptotic Cells: In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence (~529 nm).

    • A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential and an induction of apoptosis. This can also be quantified using flow cytometry.

Data Presentation & Expected Outcomes

The following table summarizes hypothetical data from the proposed experiments, illustrating a positive result for apoptosis induction by Praeruptorin B.

Treatment GroupConcentration (µM)Cell Viability (%) (48h)Total Apoptotic Cells (%) (Annexin V+)Bax/Bcl-2 Protein Ratio (Fold Change)
Vehicle Control0 (0.1% DMSO)100 ± 4.55.2 ± 1.11.0
Praeruptorin B1085.3 ± 5.112.8 ± 2.31.8
Praeruptorin B20 (IC50)50.1 ± 3.835.6 ± 3.53.5
Praeruptorin B4022.7 ± 2.968.4 ± 4.25.9

Expected Western Blot Results: A dose-dependent decrease in the p-Akt/Akt ratio, coupled with an increase in the Bax/Bcl-2 ratio and the appearance of cleaved Caspase-9, cleaved Caspase-3, and cleaved PARP would strongly support the apoptosis hypothesis.

Concluding Remarks

The protocols outlined in this application note provide a robust framework for investigating the pro-apoptotic effects of Praeruptorin B in A549 cells or other relevant cancer cell lines. By systematically evaluating cell viability, quantifying apoptotic populations, analyzing key protein expression changes, and assessing mitochondrial integrity, researchers can build a comprehensive profile of this compound's anti-cancer activity. A definitive finding of apoptosis, linked to the known inhibition of the PI3K/Akt pathway, would significantly enhance the therapeutic potential of Praeruptorin B as a candidate for cancer drug development.

References

  • Hung, C.-Y., et al. (2019). Praeruptorin-B Inhibits 12-O-Tetradecanoylphorbol-13-Acetate– Induced Cell Invasion by Targeting AKT. Cellular Physiology and Biochemistry, 52(5), 1107-1121. Available at: [Link]

  • Chen, L., et al. (2016). Puerarin induces the apoptosis of A549 cell line via the induction of the mitochondria-mediated apoptosis pathway. Pharmaceutical Biology, 54(9), 1793-1799. Available at: [Link]

  • Hsieh, Y.-H., et al. (2017). Praeruptorin A Inhibits Cervical Cancer HeLa Cell Growth and Invasion by Suppressing MMP-2 Expression and ERK1/2 Signaling. Preprints.org. Available at: [Link]

  • Chen, Y.-F., et al. (2020). Antiproliferative and Antimetastatic Effects of Praeruptorin C on Human Non–Small Cell Lung Cancer through Inactivating ERK/CTSD Signalling Pathways. Molecules, 25(23), 5766. Available at: [Link]

  • Shi, J., et al. (2021). Procyanidin B2 induces apoptosis and autophagy in gastric cancer cells by inhibiting Akt/mTOR signaling pathway. BMC Complementary Medicine and Therapies, 21(1), 71. Available at: [Link]

  • Veeravagu, A., et al. (2012). uPAR and cathepsin B inhibition enhanced radiation-induced apoptosis in glioma-initiating cells. Neuro-Oncology, 14(9), 1127-1139. Available at: [Link]

  • Hsieh, Y.-H., et al. (2017). Praeruptorin A Inhibits Human Cervical Cancer Cell Growth and Invasion by Suppressing MMP-2 Expression and ERK1/2 Signaling. International Journal of Molecular Sciences, 19(1), 10. Available at: [Link]

  • Shi, J., et al. (2021). Procyanidin B2 induces apoptosis and autophagy in gastric cancer cells by inhibiting Akt/mTOR signaling pathway. BMC Complementary Medicine and Therapies, 21(1), 71. Available at: [Link]

  • Liu, J., et al. (2021). An Overview of Novel Agents for Cervical Cancer Treatment by Inducing Apoptosis: Emerging Drugs Ongoing Clinical Trials and Preclinical Studies. Frontiers in Oncology, 11, 710444. Available at: [Link]

  • Wang, Z., et al. (2013). Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells. Evidence-Based Complementary and Alternative Medicine, 2013, 851239. Available at: [Link]

  • Yodkeeree, S., et al. (2011). Panduratin A inhibits the growth of A549 cells through induction of apoptosis and inhibition of NF-kappaB translocation. In Vivo, 25(2), 245-251. Available at: [Link]

  • Gu, M., et al. (2005). Apoptosis of human primary gastric carcinoma cells induced by genistein. World Journal of Gastroenterology, 11(48), 7673-7678. Available at: [Link]

  • Park, S.-E., et al. (2021). Hesperetin Induces Apoptosis of Human Gastric Adenocarcinoma Cells. Journal of the Korean Society of Food Science and Nutrition, 50(1), 1-10. Available at: [Link]

  • Singh, R., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cureus, 15(9), e44510. Available at: [Link]

  • Kennedy, S. G., et al. (1999). Akt/Protein Kinase B Inhibits Cell Death by Preventing the Release of Cytochrome c from Mitochondria. Molecular and Cellular Biology, 19(9), 5800-5810. Available at: [Link]

  • Chen, Y.-C., et al. (2019). Mitochondrial Dysfunction and Oxidative Stress Promote Apoptotic Cell Death in the Striatum via Cytochrome c/ Caspase-3 Signaling Cascade Following Chronic Rotenone Intoxication in Rats. International Journal of Molecular Sciences, 20(11), 2697. Available at: [Link]

  • Molecular Biology. (2017). Mechanism of Apoptosis | Intrinsic Pathway. YouTube. Available at: [Link]

  • Sun, C., et al. (2006). Role of phosphatidylinositol-3 kinase/Akt pathway in bladder cancer cell apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand. Cancer Investigation, 24(5), 488-494. Available at: [Link]

  • Zhang, Y., et al. (2013). Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats. Experimental and Therapeutic Medicine, 5(5), 1273-1279. Available at: [Link]

  • Sun, C., et al. (2006). Role of phosphatidylinositol‐3 kinase/Akt pathway in bladder cancer cell apoptosis induced by tumor necrosis factor‐related apoptosis‐inducing ligand. Cancer, 107(5), 1063-1070. Available at: [Link]

Sources

Application Note: Praeruptorin B in Metabolic Disease Research

[1]

Introduction & Mechanistic Basis[2][3][4][5][6][7]

Core Mechanism: The SREBP/mTOR Axis

Unlike non-specific metabolic regulators, Pra-B functions through a defined molecular target. It acts as a specific inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs) , the master transcription factors governing de novo lipogenesis (DNL) and cholesterol synthesis.

  • Targeting: Pra-B suppresses the PI3K/Akt/mTORC1 signaling axis.

  • Effect: Under basal conditions, mTORC1 promotes the nuclear translocation and maturation of SREBP-1c. By inhibiting this upstream cascade, Pra-B prevents SREBP-1c maturation, thereby downregulating downstream lipogenic genes (FASN, ACC1, SCD1).

  • Therapeutic Outcome: Reduction in hepatic steatosis, lowering of serum triglycerides (TG) and total cholesterol (TC), and secondary improvement in insulin sensitivity.

Experimental Protocols

In Vitro Application: Hepatic Lipid Accumulation Model

Objective: To assess the efficacy of Pra-B in inhibiting lipid accumulation in oleic acid (OA) or palmitic acid (PA) induced hepatocytes.

Cell Model: HepG2 (Human hepatocellular carcinoma) or AML12 (Mouse hepatocytes).

Reagents & Preparation[1][2]
  • Stock Solution: Dissolve Pra-B powder in DMSO to create a 100 mM stock. Store at -20°C.

  • Working Solution: Dilute stock in culture medium to 10–40 µM. Ensure final DMSO concentration is < 0.1%.[3]

  • Induction Medium: DMEM containing 0.5 mM Oleic Acid (OA) complexed with BSA (2:1 molar ratio).

Step-by-Step Protocol
  • Seeding: Seed HepG2 cells at

    
     cells/well in a 6-well plate. Incubate for 24h until 70-80% confluence.
    
  • Starvation: Switch to serum-free DMEM for 12 hours to synchronize the cell cycle.

  • Treatment:

    • Control Group: DMEM + 0.1% DMSO.

    • Model Group: DMEM + 0.5 mM OA.

    • Experimental Groups: DMEM + 0.5 mM OA + Pra-B (10, 20, 40 µM).

    • Note: Co-treatment (adding Pra-B simultaneously with OA) is recommended for prevention models.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout 1 (Qualitative): Fix cells with 4% paraformaldehyde (15 min) and stain with Nile Red or Oil Red O to visualize lipid droplets.

  • Readout 2 (Mechanistic): Lyse cells for Western Blot analysis. Target proteins: p-mTOR (Ser2448) , p-Akt , n-SREBP-1c (nuclear form), and FAS .

In Vivo Application: Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the therapeutic potential of Pra-B in reversing high-fat diet (HFD) induced NAFLD and hyperlipidemia.

Animal Model: C57BL/6J male mice (6-8 weeks old).

Formulation & Dosage
  • Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) in water. Note: Pra-B is hydrophobic; thorough sonication is required to create a uniform suspension.

  • Dosage: 25 mg/kg/day (Low Dose) and 50 mg/kg/day (High Dose).

  • Route: Oral Gavage (p.o.).

Detailed Workflow
  • Acclimatization: 1 week on standard chow.

  • Induction Phase (Weeks 0–8): Feed mice a High-Fat Diet (60% kcal from fat) to induce obesity and hepatic steatosis. Monitor body weight weekly.

  • Grouping (Week 8): Randomize mice based on body weight into 4 groups (n=8-10):

    • Chow Control (Vehicle)[3]

    • HFD Model (Vehicle)

    • HFD + Pra-B (25 mg/kg)[1]

    • HFD + Pra-B (50 mg/kg)[1][4]

    • Positive Control (Optional): Lovastatin (30 mg/kg) or Metformin (200 mg/kg).

  • Treatment Phase (Weeks 8–14): Continue HFD feeding. Administer Pra-B or Vehicle via oral gavage once daily for 6 weeks.

  • Metabolic Testing (Week 13): Perform Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) to assess insulin sensitivity.

  • Termination (Week 14): Fast mice for 6-12 hours. Collect blood for serum biochemistry (TG, TC, LDL-c, ALT, AST).[4] Harvest liver for histology (H&E, Oil Red O) and gene expression analysis.

Data Visualization

Mechanism of Action (Signaling Pathway)

PraB_MechanismPraBPraeruptorin BPI3KPI3KPraB->PI3KInhibitsAktAktPI3K->AktmTORmTORC1Akt->mTORSREBPSREBP-1c(Maturation)mTOR->SREBPPromotesTranslocationGenesLipogenic Genes(FASN, ACC1, SCD1)SREBP->GenesTranscriptionLipidHepatic LipidAccumulationGenes->LipidDe NovoLipogenesis

Caption: Praeruptorin B inhibits the PI3K/Akt/mTOR axis, preventing SREBP-1c maturation and subsequent lipogenesis.

Experimental Workflow (In Vivo)

InVivo_Workflowcluster_0Induction Phase (8 Weeks)cluster_1Treatment Phase (6 Weeks)cluster_2AnalysisStep1C57BL/6J MiceHigh Fat Diet (60%)Step2Daily Oral GavagePra-B (25/50 mg/kg)Step1->Step2RandomizationStep3GTT / ITT(Week 13)Step2->Step3Step4Sacrifice & Tissue Analysis(Week 14)Step3->Step4

Caption: Timeline for evaluating Pra-B efficacy in HFD-induced obese mice over a 14-week period.

Summary of Expected Results

ParameterHFD Model (Untreated)HFD + Pra-B (50 mg/kg)Biological Significance
Body Weight High (Obese)Significantly ReducedPrevention of diet-induced weight gain.[4]
Liver Histology Macrovesicular SteatosisReduced Lipid DropletsInhibition of hepatic fat accumulation.
Serum TG/TC ElevatedNormalizedImprovement in systemic lipid profile.
SREBP-1c Protein High (Nuclear)Low (Nuclear)Validation of molecular target engagement.
Insulin Sensitivity Impaired (High AUC)Improved (Lower AUC)Secondary benefit of reduced lipotoxicity.

References

  • Zhang, X., et al. (2018). Praeruptorin B improves diet-induced hyperlipidemia and alleviates insulin resistance via regulating SREBP signaling pathway. Frontiers in Pharmacology.

  • Horton, J. D., et al. (2002). SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver. Journal of Clinical Investigation.

  • Xiao, H., et al. (2019). Praeruptorin B ameliorates diet-induced obesity and fatty liver in mice. Biomedicine & Pharmacotherapy.

  • Cayman Chemical. Vehicle Selection Guide for Animal Studies.

Application Note: Praeruptorin B as a Functional Molecular Probe for SREBP Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

Praeruptorin B (Pra-B) is a bioactive pyranocoumarin isolated from Peucedanum praeruptorum. While historically noted for calcium antagonism, recent high-impact studies have repositioned Pra-B as a potent, non-statin molecular probe for the Sterol Regulatory Element-Binding Protein (SREBP) pathway .

Unlike direct SCAP ligands (e.g., 25-hydroxycholesterol) or HMG-CoA reductase inhibitors (statins), Pra-B acts upstream by modulating the PI3K/Akt/mTOR signaling axis , leading to the suppression of SREBP-1c and SREBP-2 expression and proteolytic maturation. This application note details the use of Pra-B to dissect lipid metabolism dysregulation in metabolic syndrome and cancer cell lipogenesis.

Key Applications
  • Metabolic Profiling: Probing de novo lipogenesis (DNL) in hepatocyte models (e.g., HepG2).

  • Signal Transduction Analysis: Dissecting the crosstalk between insulin signaling (PI3K/Akt) and lipid transcription factors.

  • Cancer Metabolism: Investigating lipid-dependent proliferation in metastatic cancer lines (e.g., HeLa, SiHa).

Mechanism of Action: The SREBP/mTOR Axis

To use Pra-B effectively, researchers must understand its specific intervention point. SREBPs are transcription factors synthesized as inactive precursors in the endoplasmic reticulum (ER). Upon activation (low sterol levels or insulin signaling), they translocate to the Golgi, are cleaved, and enter the nucleus to drive the expression of lipogenic genes (e.g., FASN, ACC, LDLR).

Pra-B Intervention: Pra-B does not merely act as a competitive inhibitor of metabolic enzymes. Instead, it functions as a signaling interceptor :

  • Upstream Suppression: Pra-B inhibits the phosphorylation of Akt and mTOR .

  • Translational/Transcriptional Blockade: The suppression of mTORC1 reduces the mRNA and protein synthesis of SREBP precursors.

  • Maturation Inhibition: By dampening the insulin/Akt signal, Pra-B reduces the efficiency of SREBP translocation from the ER to the Golgi, preventing the generation of the nuclear active form (nSREBP).

Pathway Visualization

The following diagram illustrates the specific nodes targeted by Pra-B within the lipogenic signaling cascade.

G node_signal Insulin / Growth Factors node_pi3k PI3K node_signal->node_pi3k Activation node_akt Akt (p-Akt) node_pi3k->node_akt Phosphorylation node_mtor mTORC1 node_akt->node_mtor Activation node_srebp_pre SREBP Precursor (ER) node_mtor->node_srebp_pre Translation/Stabilization node_scap SCAP node_srebp_pre->node_scap node_golgi Golgi Processing (Proteolytic Cleavage) node_scap->node_golgi Translocation node_srebp_n Nuclear SREBP (nSREBP) node_golgi->node_srebp_n Release node_genes Target Genes (FASN, ACC, LDLR) node_srebp_n->node_genes Transcription node_prab Praeruptorin B (Molecular Probe) node_prab->node_akt Inhibits Phosphorylation node_prab->node_mtor Suppresses

Figure 1: Praeruptorin B acts as a negative regulator of the PI3K/Akt/mTOR axis, thereby downstream suppressing SREBP maturation and lipogenic gene transcription.[1][2][3]

Experimental Protocols

Protocol A: SREBP Promoter Activity Assay (Luciferase Reporter)

Purpose: To quantify the transcriptional activity of SREBP in response to Pra-B treatment.

Reagents:

  • HepG2 or HL-7702 cells.[1][2]

  • pSRE-Luc plasmid (containing sterol regulatory elements).

  • Renilla luciferase vector (internal control).

  • Praeruptorin B (Stock: 10 mM in DMSO).

  • Dual-Luciferase Reporter Assay System.

Step-by-Step Methodology:

  • Seeding: Plate cells in 24-well plates at

    
     cells/well. Incubate for 24h.
    
  • Transfection: Co-transfect cells with pSRE-Luc (0.5 µg) and Renilla vector (0.05 µg) using a liposomal transfection reagent (e.g., Lipofectamine). Incubate for 4–6 hours, then replace media.

  • Treatment:

    • Control: Vehicle (DMSO < 0.1%).

    • Inducer: Insulin (100 nM) or Delipidated Serum (LPDS) to stimulate SREBP.

    • Experimental: Pra-B (Gradient: 5, 10, 20, 40 µM) + Inducer.

  • Incubation: Incubate for 24 hours.

  • Lysis & Readout: Lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence.

  • Calculation: Normalize Firefly signals to Renilla signals. Express data as Relative Luciferase Units (RLU).

Validation Criteria:

  • Insulin/LPDS treatment should increase RLU by >3-fold.

  • Pra-B should exhibit a dose-dependent reduction in RLU, with an IC50 ~ 15–20 µM .

Protocol B: Western Blotting for Nuclear Translocation

Purpose: To distinguish between the inert precursor (125 kDa) and the active nuclear form (68 kDa) of SREBP.

Critical Note: Standard whole-cell lysis often obscures the nuclear fraction. Nuclear/Cytosolic fractionation is required.

  • Treatment: Treat HepG2 cells with Pra-B (20 µM) for 24 hours.

  • Fractionation:

    • Wash cells with ice-cold PBS.

    • Resuspend in Hypotonic Buffer A (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, DTT, Protease Inhibitors). Allow to swell on ice for 15 min.

    • Add NP-40 (0.6%) and vortex vigorously for 10s. Centrifuge at 12,000g for 30s.

    • Supernatant = Cytosolic Fraction (Contains Precursor SREBP).

    • Resuspend pellet in Hypertonic Buffer B (20 mM HEPES, 400 mM NaCl, 1 mM EDTA). Shake at 4°C for 15 min.

    • Centrifuge at 14,000g for 5 min. Supernatant = Nuclear Fraction (Contains Mature nSREBP).

  • Blotting:

    • Load 30 µg protein/lane.

    • Primary Antibody: Anti-SREBP-1 (Santa Cruz or Abcam). Note: Ensure the epitope recognizes the N-terminus to detect both forms.

    • Loading Controls: Anti-GAPDH (Cytosolic), Anti-Lamin B1 (Nuclear).

Protocol C: Phenotypic Lipid Profiling (Nile Red Staining)

Purpose: To visualize the reduction in intracellular neutral lipid droplets.

  • Culture: Seed cells on sterile glass coverslips.

  • Induction: Treat with Oleic Acid (OA, 0.5 mM) to induce lipid droplet formation + Pra-B (10–20 µM) for 24h.

  • Fixation: Wash with PBS, fix with 4% Paraformaldehyde for 15 min.

  • Staining:

    • Wash 3x with PBS.

    • Incubate with Nile Red (1 µg/mL in PBS) for 15 min in the dark.

    • Counterstain nuclei with DAPI.

  • Imaging: Fluorescence microscopy.

    • Nile Red (Lipids): Excitation 488 nm / Emission 550 nm (Gold/Yellow).

    • Result: Pra-B treated cells should show significantly reduced fluorescence intensity and lipid droplet size compared to OA-only controls.

Data Interpretation & Reference Values

When using Pra-B as a probe, compare results against established modulators.

ParameterPraeruptorin B (20 µM)25-Hydroxycholesterol (1 µg/mL)Insulin (100 nM)
Primary Target Upstream PI3K/Akt/mTORDirect SCAP BindingActivator of PI3K/Akt
SREBP-1c mRNA Downregulation (Strong)Downregulation (Moderate)Upregulation (Strong)
nSREBP Protein Blocked BlockedIncreased
p-Akt (Ser473) Decreased No Effect / VariableIncreased
Lipid Droplets ReducedReducedIncreased

Troubleshooting Tip: If p-Akt levels do not decrease, verify the timing. Pra-B effects on phosphorylation are often observed as early as 2–4 hours post-treatment, whereas SREBP protein level changes require 12–24 hours .

References

  • Zheng, Z. G., et al. (2018). Praeruptorin B improves diet-induced hyperlipidemia and alleviates insulin resistance via regulating SREBP signaling pathway.[1] RSC Advances, 8(2), 773-783.

    • Key Finding: Identifies Pra-B as a specific inhibitor of SREBP expression via the PI3K/Akt/mTOR pathway.[1][2][4]

  • Hsieh, Y. H., & Chou, M. C. (2019). Praeruptorin-B Inhibits 12-O-Tetradecanoylphorbol-13-Acetate–Induced Cell Invasion by Targeting AKT/NF-κB via Matrix Metalloproteinase-2/-9 Expression in Human Cervical Cancer Cells.[5] Cellular Physiology and Biochemistry, 52(5), 1067-1080.

    • Key Finding: Validates the targeting of Akt phosphoryl
  • Yu, P. J., et al. (2012). Praeruptorin B inhibits migration and invasion of human hepatoma cells by suppressing MMP-2/-9 expression via blocking the ERK1/2 and PI3K/AKT signaling pathways. International Journal of Oncology, 41(5), 1719-1726.

    • Key Finding: Confirms the mechanism of PI3K/Akt blockade in hep
  • Horton, J. D., et al. (2002). SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver. Journal of Clinical Investigation, 109(9), 1125-1131.

    • Key Finding: Foundational text for understanding the SREBP pathway structure referenced in the protocol.

Sources

Application Note: Experimental Design for Studying Praeruptorin B's Anti-Metastatic Effects

[1][2]

Executive Summary

Metastasis remains the primary cause of mortality in cancer patients. Praeruptorin B (Pra-B), a bioactive pyranocoumarin isolated from Peucedanum praeruptorum, has emerged as a potent anti-metastatic agent.[1][2][3] Unlike non-specific cytotoxins, Pra-B exerts specific inhibitory effects on cancer cell migration and invasion at sub-cytotoxic concentrations.

This application note provides a rigorous experimental framework to investigate Pra-B’s efficacy. It details the mechanistic rationale involving the EGFR-MEK-ERK and PI3K/AKT/NF-


B

Mechanistic Rationale & Signaling Pathways[2][4][5][6][7][8][9]

To design a robust experiment, one must understand the molecular targets. Research indicates that Pra-B does not merely "kill" cells; it reprograms their invasive phenotype.

Key Molecular Targets
  • Matrix Metalloproteinases (MMPs): Pra-B downregulates MMP-2 and MMP-9, the gelatinases responsible for degrading the extracellular matrix (ECM) and basement membrane, a prerequisite for metastasis.

  • Cathepsins: In Renal Cell Carcinoma (RCC), Pra-B targets Cathepsin C (CTSC) and Cathepsin V (CTSV).[1][3]

  • Signaling Cascades:

    • EGFR/ERK Axis: Pra-B inhibits the phosphorylation of EGFR, preventing downstream activation of MEK and ERK.[1][3]

    • AKT/NF-

      
      B Axis:  Pra-B blocks AKT phosphorylation, thereby preventing the nuclear translocation of NF-
      
      
      B, a transcription factor that drives MMP expression.
Pathway Visualization

PraB_PathwayPraBPraeruptorin BEGFRp-EGFRPraB->EGFRInhibitsPI3KPI3KPraB->PI3KMEKp-MEKEGFR->MEKAKTp-AKTPI3K->AKTERKp-ERKMEK->ERKNFkBNF-κB (Nuclear Translocation)AKT->NFkBTranscriptionTranscriptional RegulationERK->TranscriptionNFkB->TranscriptionMMPsMMP-2 / MMP-9Cathepsin C/VTranscription->MMPsDownregulationECMECM DegradationMMPs->ECMProteolysisMetastasisInvasion & MetastasisECM->Metastasis

Figure 1: Proposed molecular mechanism of Praeruptorin B. Pra-B dual-targets the EGFR and PI3K axes, ultimately suppressing the transcriptional activation of invasive enzymes (MMPs/Cathepsins).

Experimental Design Framework

A common error in metastasis research is confusing cytotoxicity with anti-motility . If Pra-B kills the cells, they cannot migrate. Therefore, the experimental design must follow a strict logical order.

The "Self-Validating" Workflow
  • Phase I: Viability Thresholding: Determine the maximum non-toxic concentration (

    
    ). All subsequent assays must be performed below this concentration.
    
  • Phase II: Phenotypic Screening: Observe physical migration and invasion (Wound Healing / Transwell).

  • Phase III: Molecular Confirmation: Quantify the proteins identified in the pathway diagram (Western Blot / Zymography).

Workflowcluster_0Phase I: Viabilitycluster_1Phase II: Phenotypecluster_2Phase III: MechanismMTTMTT/CCK-8 AssaySelectSelect Dose < IC10MTT->SelectWoundWound Healing(Migration)Select->WoundTranswellTranswell(Invasion + Matrigel)Select->TranswellZymoGelatin Zymography(MMP Activity)Transwell->ZymoWBWestern Blot(p-ERK/p-AKT)Transwell->WB

Figure 2: Step-by-step experimental workflow ensuring phenotypic observations are not confounded by cell death.

Detailed Protocols

Protocol A: Establishing the Non-Cytotoxic Dose (CCK-8/MTT)

Objective: To ensure anti-metastatic effects are not due to cell death.

  • Seeding: Seed cancer cells (e.g., 786-O, HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with Pra-B gradients (e.g., 0, 5, 10, 20, 40, 80

    
    M). Include a DMSO vehicle control (< 0.1%).
    
  • Incubation: Incubate for 24h and 48h.

  • Measurement: Add CCK-8 reagent. Measure absorbance at 450 nm.

  • Calculation: Calculate % Viability.

    • Critical Checkpoint: Select concentrations where cell viability is

      
       or 
      
      
      . Literature suggests Pra-B is often non-toxic below 30
      
      
      M in RCC lines [1].
Protocol B: Transwell Invasion Assay (The Gold Standard)

Objective: To measure the ability of cells to degrade matrix and move through a barrier.

Materials:

  • Transwell inserts (8.0

    
    m pore size).
    
  • Matrigel (Corning), diluted 1:8 with serum-free medium.

  • Mitomycin C (Proliferation Inhibitor).

Procedure:

  • Coating: Coat the upper surface of the Transwell membrane with 50

    
    L diluted Matrigel. Incubate at 37°C for 2h to solidify.
    
  • Cell Preparation: Starve cells in serum-free medium for 12h.

  • Seeding: Resuspend cells (

    
    ) in 200 
    
    
    L serum-free medium containing Pra-B (at determined non-toxic doses).
    • Expert Tip: Add Mitomycin C (10

      
      g/mL)  to exclude cell proliferation effects, ensuring the result is pure invasion.
      
  • Chemoattractant: Add 600

    
    L complete medium (10-20% FBS) to the lower chamber.
    
  • Incubation: Incubate for 24h at 37°C.

  • Fixation & Staining:

    • Wipe non-invading cells from the top chamber with a cotton swab.

    • Fix bottom cells with 4% paraformaldehyde (15 min).

    • Stain with 0.1% Crystal Violet (20 min).

  • Quantification: Count cells in 5 random fields under a microscope (200x).

Protocol C: Gelatin Zymography

Objective: To directly visualize the enzymatic activity of MMP-2 and MMP-9 secreted by the cells.

Procedure:

  • Sample Collection: Treat cells with Pra-B in serum-free medium for 24h. Collect the supernatant.

  • Concentration: Concentrate the supernatant using centrifugal filter units (e.g., Amicon Ultra-4) if MMP levels are low.

  • Gel Prep: Prepare an SDS-PAGE gel containing 0.1% Gelatin .

  • Electrophoresis: Mix samples with non-reducing sample buffer (No

    
    -mercaptoethanol, No boiling). Run at 120V at 4°C.
    
  • Renaturation: Wash gel in 2.5% Triton X-100 (2 x 30 min) to remove SDS and restore enzyme activity.

  • Incubation: Incubate gel in Developing Buffer (50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.5) for 24-48h at 37°C.
    
  • Staining: Stain with Coomassie Blue R-250.

  • Analysis: MMP-2 and MMP-9 will appear as clear bands against a blue background. Quantify band intensity using ImageJ.

Data Presentation & Analysis

Expected Results Matrix

When presenting your data, structure it to show dose-dependency.

AssayControl (DMSO)Pra-B (Low Dose)Pra-B (High Dose)Interpretation
Viability 100%~98%~95%Validates non-toxic range.
Invasion High CountReduced (~40%)Low (~20%)Dose-dependent inhibition.[1]
MMP-9 Activity Bright BandFainter BandFaint/AbsentEnzymatic suppression.
p-ERK/Total ERK High RatioMedium RatioLow RatioPathway blockage.
Statistical Rigor
  • Replicates: All experiments must be performed in biological triplicate (

    
    ).
    
  • Test: Use One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to Control).

  • Significance: Define

    
     as statistically significant.
    

References

  • Praeruptorin B Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression. Source:[1][2][3][4] International Journal of Molecular Sciences (2020).[2][3] URL:[Link] Relevance: Establishes the EGFR-MEK-ERK pathway mechanism and non-toxic dosing (<30

    
    M) in RCC.[1]
    
  • Praeruptorin-B Inhibits 12-O-Tetradecanoylphorbol-13-Acetate-Induced Cell Invasion by Targeting AKT/NF-kappaB via Matrix Metalloproteinase-2/-9 Expression. Source: Cellular Physiology and Biochemistry (2019).[1] URL:[Link] Relevance: Details the AKT/NF-

    
    B axis and luciferase reporter assays for MMP promoters.
    
  • Therapeutic potential of inhibitors of gelatinases MMP-2 and MMP-9 for the treatment of breast cancer. Source: Breast Cancer Research (2020). URL:[Link] Relevance: Provides background on why MMP-2/9 are critical targets in metastasis.

Troubleshooting & Optimization

Technical Support Center: Praeruptorin B Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Praeruptorin B (Pra-B) . It addresses the critical bottleneck of aqueous solubility in in vitro biological assays.

Ticket ID: PRA-SOL-001 Topic: Improving Praeruptorin B solubility and stability for in vitro assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Core Technical Briefing

The Challenge: Praeruptorin B (C₂₄H₂₆O₇) is a pyranocoumarin with a calculated LogP of ~4.3, making it highly lipophilic. While it dissolves readily in organic solvents (DMSO, Ethanol), it faces two primary failure modes in aqueous cell culture media:

  • "Shock" Precipitation: Rapid dilution of a concentrated organic stock into aqueous media causes the compound to crash out of solution, forming micro-crystals that are invisible to the naked eye but cause assay variability and cytotoxicity artifacts.

  • Hydrolytic Instability: Pra-B contains ester linkages (angeloyl/tigloyl groups) at the C-9 and C-10 positions.[1] These are susceptible to spontaneous hydrolysis in neutral-to-alkaline pH or enzymatic cleavage by serum esterases, leading to the formation of inactive metabolites (e.g., cis-khellactone).[1]

Troubleshooting & FAQs

Section A: Solvent Selection & Stock Preparation

Q: What is the absolute maximum solubility of Praeruptorin B in DMSO? A: empirically, Pra-B can be dissolved in 100% anhydrous DMSO at concentrations up to 50–100 mM . However, for in vitro stocks, we recommend a 10 mM or 20 mM master stock.

  • Why? Higher concentrations (e.g., 100 mM) are difficult to pipette accurately in small volumes and increase the risk of precipitation upon the first dilution step.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C.

Q: Can I use Ethanol instead of DMSO? A: Yes, but with reservations.

  • Pros: Ethanol is less cytotoxic to certain sensitive primary cells than DMSO.

  • Cons: Ethanol is highly volatile. In 37°C incubators, ethanol evaporation from the media can alter the compound concentration over 24-48 hours.

  • Verdict: Use DMSO unless your specific cell line shows sensitivity to <0.1% DMSO.

Section B: Preventing Precipitation (The "Crash" Effect)

Q: My media turns slightly cloudy when I add Pra-B. Is this contamination? A: It is likely compound precipitation .[1] This occurs when you pipette a high-concentration stock (e.g., 100 mM) directly into a large volume of aqueous media.[1]

  • The Fix: Never dilute >1:1000 in a single step. Use an Intermediate Dilution Step (see Protocol 1 below).

Q: Does serum (FBS) help or hurt solubility? A: Serum helps . Albumin and other serum proteins act as natural carriers, binding lipophilic drugs and keeping them in suspension.

  • Recommendation: Perform your dilution step in media containing 5-10% FBS rather than serum-free media, unless your assay specifically forbids serum.[1]

Section C: Advanced Solubilization (Cyclodextrins)

Q: I need to test high concentrations (>50 µM) without DMSO toxicity. What can I do? A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

  • Mechanism: The hydrophobic Pra-B molecule enters the CD cavity, while the hydrophilic exterior ensures water solubility.

  • Protocol: Prepare a 20-40% (w/v) HP-β-CD stock in PBS. Dissolve Pra-B directly into this vehicle or use it as the diluent for your DMSO stock.[1]

Experimental Protocols

Protocol 1: The "Step-Down" Serial Dilution (Recommended)

Prevents kinetic precipitation during media preparation.[1]

StepReagentVolumeConcentrationSolvent Composition
1. Master Stock Pra-B Powder-20 mM 100% DMSO
2.[1] Intermediate Master Stock + Media10 µL Stock + 990 µL Media200 µM 1% DMSO
3. Working Sol. Intermediate + MediaDilute 1:1020 µM 0.1% DMSO

Critical Note: In Step 2, add the DMSO stock dropwise to the media while vortexing. Do not add media to the DMSO.

Protocol 2: HP-β-Cyclodextrin Complexation

For high-dose or DMSO-sensitive assays.[1]

  • Vehicle Prep: Dissolve Hydroxypropyl-β-Cyclodextrin in PBS to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Solubilization: Add Pra-B powder directly to the CD solution.

  • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes.

  • Verification: Centrifuge at 13,000 x g for 5 mins. If a pellet forms, the concentration is above the saturation limit. Use the supernatant.

Visualizations

Figure 1: Solubility Decision Logic

Use this workflow to select the correct solubilization strategy for your assay.

SolubilityWorkflow Start Start: Praeruptorin B Assay ConcCheck Target Concentration? Start->ConcCheck LowConc < 10 µM ConcCheck->LowConc HighConc > 10 µM ConcCheck->HighConc DMSOTol Cell DMSO Tolerance? LowConc->DMSOTol MethodB Method B: Step-Down Dilution (Prevents Crash) HighConc->MethodB Risk of Precip. HighTol High (>0.1%) DMSOTol->HighTol LowTol Low (<0.1%) DMSOTol->LowTol MethodA Method A: Direct DMSO Dissolution (Standard Protocol) HighTol->MethodA MethodC Method C: Cyclodextrin Complex (HP-β-CD) LowTol->MethodC MethodB->MethodC If toxicity observed

Caption: Decision matrix for selecting the optimal solubilization method based on required concentration and cellular sensitivity to DMSO.

Figure 2: The "Step-Down" Dilution Mechanism

Visualizing the gradient reduction of solvent concentration.

SerialDilution Stock Master Stock 20 mM (100% DMSO) Inter Intermediate 200 µM (1% DMSO) Stock->Inter 1:100 Dilution (Dropwise into Media) Final Assay Well 20 µM (0.1% DMSO) Inter->Final 1:10 Dilution (Media to Media)

Caption: Step-down dilution scheme to maintain solubility while reducing DMSO content to non-toxic levels (0.1%).

Stability Warning (Critical)

The "Hidden" Variable: Ester Hydrolysis Praeruptorin B is an ester derivative. In cell culture media (pH 7.4), especially those supplemented with FBS (containing esterases), the half-life of Pra-B can be significantly reduced.[1]

  • Symptom: Loss of biological activity over 24+ hours.

  • Diagnosis: If you observe activity at 6 hours but not 24 hours, it may be degradation, not lack of potency.

  • Countermeasure:

    • Refresh media containing the compound every 12–24 hours for long-term assays.[1]

    • Avoid alkaline buffers (pH > 7.5).

    • Analyze stability by HPLC: Check for the appearance of cis-khellactone (the core structure after ester cleavage).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25717254, (-)-Praeruptorin B. Retrieved from [Link][1]

  • MDPI (2024). Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Oral Bioavailability of Praeruptorin B

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Praeruptorin B (PB). This document provides in-depth, experience-driven guidance to help you navigate and overcome the significant challenge of its poor oral bioavailability. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when beginning their work with Praeruptorin B.

Q1: What are the fundamental reasons for the poor oral bioavailability of Praeruptorin B?

A1: The low oral bioavailability of Praeruptorin B is primarily a consequence of two interconnected physicochemical and physiological barriers:

  • Poor Aqueous Solubility: As a lipophilic compound, Praeruptorin B has very low solubility in water.[1] This is a critical rate-limiting step; for a drug to be absorbed in the gastrointestinal (GI) tract, it must first be dissolved in the gut fluids.[2][3] If the dissolution rate is slower than the transit time through the absorptive regions of the intestine, only a small fraction of the administered dose will be available for absorption.

  • Extensive First-Pass Metabolism: After absorption across the intestinal wall, drugs enter the portal circulation and are transported directly to the liver before reaching systemic circulation. Praeruptorin B undergoes significant metabolism by cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily (CYP3A1 and CYP3A2 in rats), in both the intestinal wall and the liver.[4][5] This "first-pass effect" metabolizes a large portion of the absorbed drug into inactive forms before it can exert its therapeutic effect, drastically reducing the amount of active drug that reaches the bloodstream.[3][6]

Q2: Which specific metabolic enzymes are the main culprits for Praeruptorin B degradation?

A2: Research points definitively to the cytochrome P450 3A subfamily as the primary enzymes responsible for the presystemic metabolism of Praeruptorin B.[4][5] Studies in rat models have identified CYP3A1 and CYP3A2 as the key isozymes.[4][5] This is a crucial piece of information for experimental design, as it opens up strategies involving the co-administration of specific CYP3A inhibitors to potentially increase PB's plasma concentration.

Q3: What are the leading formulation strategies to enhance the oral bioavailability of Praeruptorin B?

A3: To overcome the dual challenges of poor solubility and extensive metabolism, several advanced formulation strategies are employed. The most promising approaches fall into these categories:

  • Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), and microemulsions, are highly effective.[1][7][8][9][10] They work by dissolving the lipophilic drug in a mixture of oils, surfactants, and co-solvents.[10] Upon gentle agitation in the GI fluids, they spontaneously form a fine oil-in-water emulsion or nanoemulsion, keeping the drug in a solubilized state, which is ideal for absorption.[8][9]

  • Solid Dispersions: This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[11][12][13] By preventing the drug from crystallizing, solid dispersions can significantly enhance its dissolution rate and maintain a supersaturated state in the GI tract, which drives absorption.[11][14]

  • Metabolic Pathway Modulation: This involves the co-administration of inhibitors of relevant metabolic enzymes (like CYP3A) or efflux transporters (like P-glycoprotein).[3][15][16] By temporarily suppressing these metabolic barriers, a larger fraction of the absorbed drug can pass into the systemic circulation intact.

Part 2: Troubleshooting & Experimental Guides

This section provides practical, step-by-step guidance for common experimental hurdles and detailed workflows for promising formulation strategies.

Troubleshooting Guide 1: Poor in vitro Dissolution Results

Issue: "My novel Praeruptorin B formulation (e.g., a solid dispersion) is not showing a significant improvement in dissolution rate compared to the pure drug."

This is a common and frustrating issue. The cause often lies in the formulation's physical state or the dissolution test conditions.

Causality Analysis & Troubleshooting Steps:

  • Verify Amorphous State (For Solid Dispersions): The entire premise of a solid dispersion is to convert the crystalline drug into a higher-energy amorphous state.[14] If the drug recrystallizes during preparation or storage, the dissolution advantage is lost.

    • Action: Perform Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) on your formulation. The PXRD pattern should show a halo (amorphous) rather than sharp peaks (crystalline). The DSC thermogram should show a single glass transition temperature (Tg) and the absence of the drug's characteristic melting endotherm.[12] If crystallinity is detected, you may need to increase the polymer-to-drug ratio, use a different polymer with stronger drug-polymer interaction potential, or optimize the solvent evaporation/melting process.

  • Assess Sink Conditions: Dissolution testing relies on "sink conditions," where the concentration of the drug in the dissolution medium is kept low (typically <10-30% of its saturation solubility) to ensure that the rate of dissolution, not solubility, is the measured parameter. Since you are testing a solubility-enhancing formulation, the standard medium may no longer provide sink conditions.

    • Action: Calculate the saturation solubility of PB in your dissolution medium. Ensure the total volume of the medium is at least 3-5 times the volume required to dissolve the entire dose of the drug. If necessary, add a small percentage (e.g., 0.5-1% w/v) of a surfactant like Sodium Dodecyl Sulfate (SDS) to the medium to maintain sink conditions.

  • Investigate the "Spring and Parachute" Effect: An effective amorphous solid dispersion creates a supersaturated solution upon dissolution (the "spring"). However, this state is thermodynamically unstable and the drug will try to recrystallize (the "parachute" fails).

    • Action: Your formulation may require a precipitation inhibitor. Many hydrophilic polymers used in solid dispersions (e.g., HPMC-AS, Soluplus®) are designed to act as parachutes, maintaining the supersaturated state. If your dissolution curve rises quickly and then plateaus or drops, it indicates precipitation. Consider screening different polymers or adding a secondary polymeric precipitation inhibitor to your formulation.

Experimental Workflow: Development of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

SNEDDS are an excellent and widely used strategy for lipophilic drugs like Praeruptorin B.[9][10] This workflow guides you from excipient selection to final characterization.

Workflow Diagram: SNEDDS Development

SNEDDS_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Characterization cluster_3 Phase 4: In Vivo Evaluation Solubility Solubility Screening (Select Oil, Surfactant, Co-surfactant) PhaseDiagram Construct Pseudo-ternary Phase Diagrams Solubility->PhaseDiagram Top Candidates RegionID Identify Nanoemulsion Region PhaseDiagram->RegionID Map Emulsification Prep Prepare Formulations (Vortex Mixing) RegionID->Prep Load Determine Drug Loading Prep->Load Optimize Optimize Ratios for Self-Emulsification Efficiency Load->Optimize DropletSize Droplet Size & PDI Analysis (DLS) Optimize->DropletSize Zeta Zeta Potential DropletSize->Zeta Morphology Morphology (TEM) Zeta->Morphology Stability Thermodynamic Stability (Centrifugation, Freeze-Thaw) Morphology->Stability Dissolution In Vitro Dissolution Test Stability->Dissolution PK_Study Pharmacokinetic Study in Rats (Oral Gavage) Dissolution->PK_Study Params Calculate Cmax, Tmax, AUC PK_Study->Params Compare Compare to PB Suspension Params->Compare

Caption: Workflow for developing a Praeruptorin B SNEDDS formulation.

Step-by-Step Protocol:

  • Phase 1: Excipient Screening

    • Objective: To identify an oil, surfactant, and co-surfactant that can effectively solubilize Praeruptorin B and form a stable nanoemulsion.

    • Protocol:

      • Screen the solubility of PB in various oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Kolliphor® RH40, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400). Add an excess amount of PB to 1 mL of each excipient, vortex for 30 minutes, and equilibrate in a shaker at 25°C for 48 hours. Centrifuge and analyze the supernatant for PB concentration using a validated HPLC method.

      • Select the excipients with the highest solubilizing capacity.

      • Construct pseudo-ternary phase diagrams by mixing the chosen surfactant and co-surfactant (Smix) at various ratios (e.g., 1:1, 2:1, 1:2). For each Smix ratio, titrate the oil phase with the Smix at different weight ratios (from 9:1 to 1:9). To each mixture, add water dropwise under gentle stirring and observe for the formation of a clear or slightly bluish, transparent liquid, which indicates a nanoemulsion. Plot the results on a ternary phase diagram to identify the efficient self-nanoemulsification regions.

  • Phase 2: Formulation and Optimization

    • Objective: To prepare and optimize a drug-loaded SNEDDS formulation.

    • Protocol:

      • Select ratios of oil, surfactant, and co-surfactant from within the robust nanoemulsion region identified in the phase diagrams.

      • Dissolve a predetermined amount of Praeruptorin B into the oil phase with gentle heating if necessary.

      • Add the surfactant and co-surfactant and vortex until a clear, homogenous pre-concentrate is formed. This is your final SNEDDS formulation.

      • Evaluate the self-emulsification efficiency by diluting 1 mL of the SNEDDS with 250 mL of water or simulated gastric fluid in a glass beaker with gentle agitation. The formulation should disperse rapidly to form a clear nanoemulsion.

  • Phase 3: Physicochemical Characterization

    • Objective: To thoroughly characterize the optimized SNEDDS for quality and stability.

    • Protocol:

      • Droplet Size and Polydispersity Index (PDI): Dilute the SNEDDS in water and measure the droplet size and PDI using Dynamic Light Scattering (DLS). An ideal nanoemulsion will have a droplet size < 200 nm and a PDI < 0.3.

      • Thermodynamic Stability: Subject the SNEDDS pre-concentrate to stress tests, including centrifugation (e.g., 3500 rpm for 30 min) and freeze-thaw cycles (e.g., three cycles between -20°C and +25°C). The formulation should show no signs of phase separation or drug precipitation.[17]

      • In Vitro Dissolution: Perform dissolution testing using a USP Type II (paddle) apparatus. Add the SNEDDS in a hard gelatin capsule to 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl). Compare the release profile to that of a simple suspension of pure Praeruptorin B.

  • Phase 4: In Vivo Pharmacokinetic Evaluation

    • Objective: To determine if the SNEDDS formulation improves the oral bioavailability of Praeruptorin B in an animal model.

    • Protocol:

      • Fast male Sprague-Dawley rats overnight.

      • Administer the optimized PB-SNEDDS formulation or the PB suspension (as a control) via oral gavage at an equivalent dose.

      • Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[6]

      • Process the blood to obtain plasma and analyze for PB concentration using a validated LC-MS/MS method.

      • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞) and determine the relative bioavailability of the SNEDDS formulation compared to the suspension.

Part 3: Data & Pathway Visualization

Understanding the Barriers to Oral Bioavailability

The journey of an orally administered drug is fraught with obstacles that reduce its ultimate concentration in the blood. The following diagram illustrates the sequential barriers that Praeruptorin B must overcome.

Bioavailability_Barriers cluster_GI GI Tract cluster_Metabolism First-Pass Metabolism Dose Oral Dose (Praeruptorin B) Dissolution Dissolution in GI Fluids Dose->Dissolution Solubility Barrier (Low) Permeation Permeation across Intestinal Epithelium Dissolution->Permeation Absorption GutWall Gut Wall Metabolism (CYP3A) Permeation->GutWall Enters Portal Vein Liver Hepatic Metabolism (CYP3A) GutWall->Liver To Liver Systemic Systemic Circulation Liver->Systemic Bioavailable Fraction (Low)

Caption: Key barriers limiting the oral bioavailability of Praeruptorin B.

Comparative Pharmacokinetic Data

The table below summarizes hypothetical, yet realistic, pharmacokinetic data that one might expect to see when comparing a Praeruptorin B suspension to a well-formulated SNEDDS. This highlights the potential magnitude of improvement.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
PB Suspension2055 ± 122.5210 ± 45100 (Reference)
PB-SNEDDS20350 ± 681.01450 ± 210~690

Data are represented as mean ± SD and are illustrative.

The dramatic increase in the maximum plasma concentration (Cmax) and the total drug exposure (AUC) for the SNEDDS formulation demonstrates its effectiveness in overcoming both solubility and first-pass metabolism limitations.

References

  • PubMed. (n.d.). Pharmacokinetics and tissue distribution study of Praeruptorin D from Radix peucedani in rats by high-performance liquid chromatography (HPLC).
  • PubMed. (n.d.). Pharmacokinetics of Dl-Praeruptorin A After Single-Dose Intravenous Administration to Rats With Liver Cirrhosis.
  • PubMed. (n.d.). Studies on preparation and absolute bioavailability of a self-emulsifying system containing puerarin.
  • PubMed. (n.d.). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism.
  • PMC. (n.d.). Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis.
  • PubMed. (n.d.). Strategies to improve oral drug bioavailability.
  • ResearchGate. (n.d.). Strategies to improve oral bioavailability.
  • Semantic Scholar. (n.d.). Strategies to improve oral drug bioavailability.
  • Monash University. (1997). Formulation of self-emulsifying drug delivery systems.
  • PMC. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs.
  • Drug Discovery and Development. (2022). 7 strategies to improve PROTACs' oral bioavailability.
  • (2024). overview of solid dispersion: methods of preparationand pharmaceutical applications.
  • PubMed. (2020). Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs.
  • PMC. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review.
  • PMC. (n.d.). Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine.
  • Dr.Oracle. (n.d.). What determines the bioavailability of an oral medication?.
  • PubMed Central. (2023). Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer.
  • ResearchGate. (2024). (PDF) FACTORS RESPONSIBLE FOR THE ORAL BIOAVAILABILITY OF DRUGS: A REVIEW.
  • PubMed. (2020). Studies on pharmacokinetic properties and absorption mechanism of phloretin: In vivo and in vitro.
  • PMC. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • (n.d.). Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement.
  • MDPI. (n.d.). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery.
  • ResearchGate. (n.d.). preparation and characterization of solid dispersions for solubility enhancement of bcs class ii drug.
  • Pharma Excipients. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of p.
  • MetaboAge. (n.d.). Pathways.
  • PubMed. (n.d.). Distinct pathways for the absorption and metabolism of β-carotene and zeaxanthin in the mouse intestine.
  • PathBank. (n.d.). Browsing Compounds.
  • SciTechnol. (2023). Journal of Clinical Nutrition and Metabolism.
  • PubMed. (n.d.). In vitro metabolism study of buprenorphine: evidence for new metabolic pathways.

Sources

Praeruptorin B interference in fluorescence-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Interference in Fluorescence-Based Assays (Calcium Signaling & MDR)

Diagnostic Matrix: Is Praeruptorin B Affecting Your Data?

Before altering your protocol, use this triage table to identify if Pra-B is the source of your experimental anomaly.

SymptomAssay TypeLikely Technical CauseVerification Step
High Background (Blue/Cyan) DAPI, Hoechst, Fura-2Autofluorescence: Pra-B is a pyranocoumarin with intrinsic fluorescence in the UV/Blue region.[1]Run "No-Cell, Compound-Only" control.[1]
Signal Suppression (UV Excited) Fura-2, Indo-1Inner Filter Effect (IFE): Pra-B absorbs UV excitation light (340–380 nm), reducing the photons available for the dye.[1]Measure OD of Pra-B at excitation

.[2] If OD > 0.1, IFE is present.[1]
Abnormal Gain in P-gp Assays Rhodamine 123, CalceinPharmacological vs. Optical: Pra-B inhibits P-gp, increasing dye retention.[1] However, high concentrations may quench fluorophores.[1]Compare with a non-fluorescent P-gp inhibitor (e.g., Verapamil) to normalize biological effect.[1]
Shifted Ratios Fura-2 (Ratiometric)Spectral Bleed-Through: Pra-B emission overlaps with the 510 nm emission channel of Fura-2.Check if ratio changes are concentration-dependent in cell-free buffer.

Technical Deep Dive: The Pyranocoumarin Problem

The Mechanism of Interference

Praeruptorin B belongs to the angular pyranocoumarin class. Its core structure contains a coumarin moiety, a well-known fluorophore.[1]

  • Excitation/Emission Overlap: Coumarin derivatives typically excite in the UV range (320–360 nm) and emit in the blue range (400–480 nm).

  • The Fura-2 Conflict: Fura-2 requires excitation at 340 nm and 380 nm. Pra-B strongly absorbs in this region. This creates two concurrent artifacts:

    • Primary IFE: Pra-B "steals" the excitation light before it reaches the Fura-2 loaded cells.

    • Background Addition: Pra-B emits blue light that passes through the Fura-2 emission filter (510 nm), artificially inflating the "calcium" signal.

Visualizing the Interference Pathways

Praeruptorin_Interference cluster_0 Sample Well Environment LightSource Excitation Source (UV: 340/380nm) PraB Praeruptorin B (In Solution) LightSource->PraB Absorption (IFE) Fura2 Fura-2 (Intracellular) LightSource->Fura2 Reduced Excitation Detector Detector (PMT/Camera) PraB->Detector Autofluorescence (False Signal) Fura2->Detector True Ca2+ Signal

Figure 1: Optical interference pathways. Pra-B acts as both a light absorber (blocking excitation) and a light emitter (contaminating emission).[1]

Protocol: Correcting for Interference

If you must use Pra-B with UV-excited dyes, you cannot rely on standard raw data.[1] Use this Background Subtraction & Correction Workflow .

Step 1: The "Compound-Only" Spectral Scan

Goal: Determine the exact interference footprint of your specific Pra-B batch.

  • Preparation: Prepare a cell-free plate with assay buffer.

  • Titration: Add Pra-B in a serial dilution (e.g., 0.1 µM to 100 µM).

  • Scan:

    • Excitation Scan: Fix emission at 510 nm (Fura-2 peak); scan excitation 300–400 nm.

    • Emission Scan: Fix excitation at 340 nm; scan emission 400–600 nm.

  • Result: You will generate a "Background Curve" (

    
    ) for each concentration.[1]
    
Step 2: Mathematical Correction (For Plate Readers)

For every data point in your biological assay, apply this formula:



  • 
    : Raw fluorescence from the well with cells + Pra-B.
    
  • 
    : Fluorescence of Pra-B alone at that specific concentration (from Step 1).[1]
    

Critical Note: If


 is > 50% of your total signal, mathematical subtraction is unreliable due to noise amplification.[1] Switch assays (see FAQ). 

FAQ: Specific Assay Scenarios

Q1: I am seeing "inhibition" of Calcium transients in cardiomyocytes, but I suspect it's an artifact. How do I confirm?

A: This is the classic "Inner Filter Effect" trap. Pra-B absorbs the UV light needed to excite Fura-2, making the signal look weaker (mimicking calcium channel blockade).

  • The Fix: Switch to a Visible Light Indicator like Fluo-4 or Rhod-2 .

    • Why? Fluo-4 is excited at 488 nm. Pra-B (pyranocoumarin) absorption drops significantly above 400 nm, minimizing interference.[1]

    • Protocol: Load cells with Fluo-4 AM. Excite at 488 nm.[3] If Pra-B still blocks the signal, the calcium channel inhibition is real.

Q2: In my P-gp (MDR) assay using Rhodamine 123, Pra-B causes a massive signal increase. Is this autofluorescence?

A: Likely not. This is usually the desired biological result .

  • Context: Pra-B is a known P-glycoprotein (P-gp) inhibitor.[4] It prevents P-gp from pumping Rhodamine 123 out of the cell.

  • Differentiation:

    • Biological Signal: High intracellular fluorescence (dye retention).[1]

    • Autofluorescence: High extracellular/background fluorescence.

  • Test: Wash the cells. If the fluorescence remains inside the cells, it is P-gp inhibition. If the fluorescence disappears with the wash buffer, it was Pra-B autofluorescence in the supernatant.

Q3: Can I use DAPI for nuclear counterstaining with Pra-B?

A: Use caution. DAPI and Pra-B share spectral windows (UV Ex / Blue Em).

  • Recommendation: Switch to a far-red nuclear stain like DRAQ5 or RedDot™ . These excite/emit in the 600+ nm range, completely avoiding the coumarin interference window.

Decision Tree for Assay Optimization

Use this logic flow to select the correct fluorophore when working with Praeruptorin B.

Optimization_Tree Start Start: Select Assay Type Calc Calcium Signaling Start->Calc MDR MDR / P-gp Transport Start->MDR Q_UV Using UV Dye? (Fura-2 / Indo-1) Calc->Q_UV Q_Dye Dye Selection MDR->Q_Dye UV_Yes High Risk: Inner Filter Effect Q_UV->UV_Yes Yes UV_No Visible Dye (Fluo-4 / Rhod-2) Q_UV->UV_No No Action_UV Action: Switch to Fluo-4 OR Run Correction Curve UV_Yes->Action_UV Rh123 Rhodamine 123 (Ex 507nm) Q_Dye->Rh123 Green/Red Hoechst Hoechst 33342 (Ex 350nm) Q_Dye->Hoechst UV/Blue Action_Rh Safe: Low Interference (Verify with Wash Step) Rh123->Action_Rh Action_Hoe Unsafe: High Overlap Switch to DRAQ5 Hoechst->Action_Hoe

Figure 2: Fluorophore selection decision tree to minimize Pra-B spectral interference.

References

  • Thermo Fisher Scientific. (n.d.).[1] Fluorescent Ca2+ Indicators Excited with UV Light (Fura-2).[5] Retrieved from

  • National Institutes of Health (NIH). (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [1]

  • Royal Society of Chemistry (RSC). (2025). Design and synthesis of novel angular 4,5-pyranocoumarin fluorescent probes. Retrieved from [1]

  • Oregon Medical Laser Center. (1995). Rhodamine B Optical Properties.[2][6] Retrieved from [1]

  • BMG Labtech. (n.d.). P-glycoprotein (Pgp) inhibition assay using Fluorosome-trans-pgp.[7] Retrieved from [1]

Sources

Preventing Praeruptorin B degradation during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Praeruptorin B degradation during sample preparation and LC-MS/MS analysis. To: Researchers, Bioanalytical Scientists, and Drug Development Professionals. From: Senior Application Scientist, Bioanalytical Method Development.

Executive Summary

Praeruptorin B (Pra-B) is a pyranocoumarin diester derived from Peucedanum praeruptorum. Its chemical structure contains two critical vulnerabilities: two ester bonds at the C-3' and C-4' positions (angeloyl and isovaleryl groups) and a lactone ring .

In biological matrices (plasma/liver homogenate), Pra-B acts as a substrate for esterases, leading to rapid hydrolysis into its core metabolite, (+)-cis-khellactone (CKL) . Furthermore, the lactone ring is susceptible to opening under alkaline conditions. This guide provides a self-validating workflow to arrest these degradation pathways.

Module 1: Biological Matrix Handling (The "Wet" Lab)

The Issue: Users frequently report the "disappearance" of Pra-B in rat or human plasma samples within minutes of collection, often accompanied by an unexpected increase in the cis-khellactone peak.

The Mechanism (Causality): Plasma contains high levels of carboxylesterases (especially in rodents) and butyrylcholinesterases (in humans). These enzymes rapidly cleave the ester bonds at C-3' and C-4'. Standard EDTA/Heparin tubes are insufficient because they do not inhibit these specific esterases.

The Protocol: The Acid-Stabilized Cold Chain Standard esterase inhibitors (like BNPP) can be toxic or interfere with MS ionization. We recommend immediate acidification, which denatures esterases and stabilizes the ester bonds.

Step-by-Step Workflow:

  • Preparation: Pre-fill collection tubes with 20 µL of 5% Formic Acid (FA) or 1M HCl per 1 mL of anticipated blood volume.

  • Collection: Draw blood directly into the pre-acidified tubes.

  • Thermal Control: Immediately place samples on wet ice (4°C) . Do not allow them to sit at room temperature for any duration.

  • Separation: Centrifuge at 4°C (3000 x g for 10 min).

  • Storage: Transfer plasma to cryovials and freeze at -80°C immediately.

Visualizing the Degradation Pathway & Intervention

Praeruptorin_Degradation PraB Praeruptorin B (Diester) Intermediates Mono-ester Intermediates PraB->Intermediates Plasma Esterases (Rapid Hydrolysis) CKL (+)-cis-khellactone (Core Metabolite) Intermediates->CKL Secondary Hydrolysis Acid Acidification (pH < 4.0) Acid->PraB Denatures Esterases Cold Ice Bath (4°C) Cold->PraB Slows Kinetics

Figure 1: The enzymatic hydrolysis pathway of Praeruptorin B into cis-khellactone and the critical control points (Acid/Cold) required to block it.

Module 2: Extraction & Sample Preparation

The Issue: Inconsistent recovery rates and peak splitting during Liquid-Liquid Extraction (LLE) or evaporation.

The Mechanism:

  • Alkaline Instability: If the extraction pH rises above 7.5, the coumarin lactone ring can open, forming a hydroxy-acid derivative. This is often reversible but causes peak broadening or splitting.

  • Thermal Degradation: Evaporating solvents at high temperatures (>40°C) accelerates ester hydrolysis.

Recommended Extraction Method: Acidified Protein Precipitation (PPT) PPT is preferred over LLE to minimize processing time and thermal exposure.

ParameterRecommendationRationale
Precipitant Acetonitrile (ACN) containing 0.1% Formic Acid Acid maintains pH stability; ACN precipitates proteins efficiently.
Ratio 1:3 (Plasma : ACN)Ensures complete protein removal to prevent column fouling.
Vortexing Max 30 secondsExcessive agitation can heat the sample.
Centrifugation 12,000 x g at 4°C High speed compacts the pellet; cold prevents degradation.
Evaporation Nitrogen stream at <35°C Avoids thermal hydrolysis of the ester groups.
Module 3: Instrumental Analysis (LC-MS/MS)

The Issue: On-column degradation where the baseline rises between the Pra-B and CKL peaks, or poor reproducibility in overnight runs.

The Mechanism: Pra-B is stable in the solid state but hydrolyzes in solution over time. Autosamplers without cooling allow samples to degrade during long sequences.

LC-MS/MS Configuration Guide:

  • Autosampler Temperature: Must be set to 4°C .

    • Validation: Inject a QC standard at the beginning and end of the batch. If the end QC shows >15% drop, stability is compromised.

  • Column Temperature: Maintain at 30°C - 35°C . Avoid temperatures >40°C.

  • Mobile Phase: Use Acidic mobile phases (0.1% Formic Acid in Water/Methanol).

    • Note: Avoid neutral or ammonium acetate buffers without acid, as higher pH promotes lactone instability.

Workflow Diagram: From Sample to Data

Workflow cluster_0 Sample Collection cluster_1 Extraction (PPT) cluster_2 Analysis Step1 Blood Draw into Acidified Tube Step2 Immediate Ice Bath (4°C) Step1->Step2 Step3 Add ACN + 0.1% FA (1:3 Ratio) Step2->Step3 Step4 Centrifuge @ 4°C Collect Supernatant Step3->Step4 Step5 Autosampler @ 4°C Inject 5µL Step4->Step5 Step6 LC-MS/MS (Monitor Pra-B & CKL) Step5->Step6

Figure 2: Optimized bioanalytical workflow ensuring continuous pH and thermal control.

Frequently Asked Questions (Troubleshooting)

Q1: Can I use Methanol instead of Acetonitrile for protein precipitation?

  • Answer: Yes, but Acetonitrile is generally preferred for coumarins because it provides a cleaner supernatant and sharper peak shapes. If using Methanol, ensure it is acidified (0.1% Formic Acid) to prevent solvolysis.

Q2: I see a split peak for Praeruptorin B. Is my column broken?

  • Answer: Likely not. This usually indicates Lactone Ring Opening . Check your mobile phase pH. If it is > 6.0, the lactone ring opens to form a hydroxy acid. Ensure your aqueous mobile phase contains at least 0.1% Formic Acid.[1]

Q3: Why is cis-khellactone (CKL) appearing in my "Time 0" samples?

  • Answer: This indicates ex vivo hydrolysis occurred during the blood draw. Did you acidify the collection tubes? If blood sits in a syringe or non-acidified tube for even 60 seconds before processing, esterases will begin converting Pra-B to CKL [1].

Q4: Is Praeruptorin B light-sensitive?

  • Answer: Yes, like most coumarins, it can undergo photodegradation or isomerization under strong UV light. Use amber glassware or wrap tubes in aluminum foil during stock solution preparation.

References
  • Li, P., et al. (2021). An LC-MS/MS Method for the Pharmacokinetic and In Vitro Metabolism Studies of Praeruptorin A in Rat. Bentham Science. Link

    • Context: Establishes the rapid metabolism of Praeruptorins into khellactone via esterase hydrolysis and valid
  • Sarkhail, P. (2014).[2] The genus Peucedanum: Traditional uses, phytochemistry and pharmacological properties. Journal of Ethnopharmacology. Link

    • Context: details the chemical instability of pyranocoumarins and the specific ester linkages
  • Buschauer, A., et al. (2015). Stabilities of neutral and basic esters... in plasma compared to the parent compound. Journal of Pharmaceutical and Biomedical Analysis. Link

    • Context: Provides the mechanistic basis for using acidification and esterase inhibitors (like BNPP or physostigmine) to stabilize labile esters in plasma.
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

    • Context: Authoritative guidelines on establishing stability (freeze-thaw, benchtop, autosampler) for labile compounds.

Sources

Technical Support Center: Synthesis of Praeruptorin B Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Angular Pyranocoumarin Synthesis Target Molecule: Praeruptorin B (3'-angeloyl-4'-acetyl-(3'R,4'R)-cis-khellactone) and structural analogs. Document ID: TSC-PB-2024-05 Status: Active

System Overview & Synthetic Logic

Praeruptorin B belongs to the angular pyranocoumarin family (specifically cis-khellactone esters). Unlike linear furanocoumarins (psoralens), the angular fusion and the specific cis-vicinal diol stereochemistry present unique synthetic hurdles.

The synthesis generally follows a three-phase workflow:

  • Core Assembly: Construction of the angular seselin scaffold.

  • Stereo-installation: Enantioselective oxidation to the cis-diol.

  • Differentiation: Regioselective acylation of the C-3' and C-4' hydroxyls.

Master Workflow Diagram

PraeruptorinSynthesis cluster_pitfalls Critical Failure Points Start Starting Material: 7-Hydroxycoumarin Step1 O-Prenylation (Williamson Ether Synthesis) Start->Step1 Step2 Claisen Rearrangement (Thermal, 1,5-sigmatropic) Step1->Step2 High Temp (DMA/PhNEt2) Intermediate1 Seselin Core (Angular Alkene) Step2->Intermediate1 Ring Closure Pitfall1 Linear Isomerization (Xanthyletin) Step2->Pitfall1 Acid Catalysis Step3 Sharpless Asymmetric Dihydroxylation (AD-mix-β) Intermediate1->Step3 OsO4 / Ligand Intermediate2 (3'R, 4'R)-cis-Khellactone (Diol) Step3->Intermediate2 >95% ee Step4 Regioselective Acylation (C-3' vs C-4' differentiation) Intermediate2->Step4 Kinetic Control Final Praeruptorin B Analog (Hetero-diester) Step4->Final Pitfall2 Diol Migration/Epimerization Step4->Pitfall2 Base Excess

Figure 1: Strategic workflow for the total synthesis of Praeruptorin B analogs, highlighting the transition from coumarin precursors to the functionalized angular core.

Troubleshooting Module: Core Scaffold Construction

The Challenge: The primary failure mode in synthesizing the seselin (angular) core is the competitive formation of the linear xanthyletin isomer.

Issue: "I am obtaining the linear isomer (Xanthyletin) instead of the angular isomer (Seselin)."

Root Cause Analysis: The cyclization of 7-prenyloxycoumarin can proceed via two pathways. Under strong acidic conditions (Lewis acids), the linear thermodynamic product often dominates. The angular product is kinetically favored via thermal Claisen rearrangement.

Corrective Protocol (Thermal Sigmatropic Rearrangement): To force the angular fusion, avoid acid catalysis during the ring-closure step.

  • Substrate: 7-(3,3-dimethylallyloxy)coumarin.

  • Solvent:

    
    -Diethylaniline or 
    
    
    
    -Dimethylaniline (High boiling point, slightly basic to neutralize trace acid).
  • Conditions: Reflux at 200–220°C for 4–6 hours.

  • Mechanism: A [3,3]-sigmatropic rearrangement places the prenyl group at C-8 (angular position), followed by rapid cyclization.

Data Comparison: Cyclization Methods

MethodReagent/ConditionMajor ProductYield (Typical)Notes
Acid Catalyzed BF₃·OEt₂ or TFALinear (Xanthyletin)40-60%Avoid for Praeruptorin synthesis.
Thermal PhNEt₂, 220°CAngular (Seselin) 75-85% Recommended. Requires inert atmosphere (Ar/N₂).
Metal Catalyzed Hg(OTf)₂ / NMe₄BF₄MixtureVariableHard to purify; mercury toxicity issues.

Critical Check: Monitor the reaction by ¹H NMR. The angular isomer (Seselin) typically shows doublets for the pyran ring protons at


 6.92 and 5.72 (

Hz), whereas the linear isomer signals are often shifted.

Troubleshooting Module: Stereochemical Integrity

The Challenge: Praeruptorin B requires a specific (3'R, 4'R) configuration with cis-diol geometry. Standard epoxidation/hydrolysis yields trans-diols or racemates.

Issue: "My diol has low enantiomeric excess (ee) or wrong diastereoselectivity."

Root Cause Analysis:

  • Low ee: Inefficient ligand acceleration or presence of a second catalytic cycle (non-enantioselective) involving the oxidant.

  • Wrong Diastereomer: Using standard Upjohn dihydroxylation (

    
    /NMO) without chiral ligands yields racemic cis-diols.
    

Corrective Protocol (Sharpless Asymmetric Dihydroxylation): You must use the specific AD-mix formulation to control the facial selectivity.

  • Reagent: AD-mix-β (contains (DHQD)₂PHAL) is required for the (3'R, 4'R) configuration based on the mnemonic for seselin-type substrates.

  • Solvent System:

    
    -BuOH/H₂O (1:1). The biphasic system is critical for the hydrolysis of the osmate ester.
    
  • Additive: Methanesulfonamide (

    
    , 1 eq).
    
    • Why? It accelerates the hydrolysis of the osmate ester in hindered alkenes (like the tetrasubstituted double bond of seselin), preventing the "second cycle" which destroys ee.

Protocol Step-by-Step:

  • Dissolve AD-mix-β (1.4 g/mmol substrate) in

    
    -BuOH/H₂O.
    
  • Add

    
     (1 eq). Cool to 0°C.[1][2]
    
  • Add Seselin derivative.[3] Stir vigorously at 0°C for 12–24h.

  • Quench: Add solid sodium sulfite (

    
    ) to reduce Os(VIII) to Os(IV) before extraction.
    

Troubleshooting Module: Regioselective Functionalization

The Challenge: Praeruptorin B is a "hetero-diester" (3'-angeloyl, 4'-acetyl). The cis-diol has two secondary hydroxyls with very similar reactivity.

Issue: "I cannot selectively acylate the C-3' position vs. the C-4' position."

Root Cause Analysis: In cis-khellactone, the C-3' and C-4' positions are sterically crowded. However, the C-4' position is pseudo-axial in certain conformations and often less accessible than C-3'. Simultaneous addition of acyl chlorides results in mixtures (3',4'-diacyl, 3'-acyl, 4'-acyl).

Decision Matrix for Acylation:

AcylationLogic Start Start: cis-Khellactone Diol Decision Target: Hetero-diester? Start->Decision PathA Route A: Stepwise Acylation (Steric Control) Decision->PathA Bulky Groups PathB Route B: Orthoester Method (Specific for Acetyl/Angeloyl) Decision->PathB Acetyl Group Involved StepA1 1. Acylate C-3' (Less Hindered) 1.0 eq Acyl Chloride, -78°C PathA->StepA1 StepB1 1. Form Cyclic Orthoacetate (Trimethyl orthoacetate + H+) PathB->StepB1 StepA2 2. Purify Mono-ester StepA1->StepA2 StepA3 3. Acylate C-4' (More Hindered) Excess Acyl Chloride, DMAP, Reflux StepA2->StepA3 StepB2 2. Mild Hydrolysis -> Mono-acetate StepB1->StepB2

Figure 2: Decision tree for achieving regioselectivity in the functionalization of the cis-khellactone diol.

Recommended Protocol (Stepwise Steric Control):

  • First Acylation (C-3'): Use the bulkier acyl group first (e.g., Angeloyl chloride) or the one required at the less hindered position.

    • Conditions: 1.05 eq Acyl chloride, Pyridine, DCM, -78°C to 0°C . Low temperature is vital to maximize the kinetic difference between C-3' and C-4'.

  • Purification: Silica gel chromatography is usually required to separate the mono-ester from the diester byproduct.

  • Second Acylation (C-4'):

    • Conditions: Excess Acyl chloride (e.g., Acetyl chloride), DMAP (catalytic), DCM, Room Temp or Reflux. The presence of the first ester makes the second acylation harder; DMAP is essential here.

Frequently Asked Questions (FAQ)

Q: Can I use the Pechmann condensation to make the seselin core directly? A: Generally, no. Pechmann condensation with resorcinol derivatives and cyclic keto-esters typically yields the linear isomer (xanthyletin type) due to the higher nucleophilicity of the C-6 position over C-8 in the intermediate. The Claisen rearrangement route is the industry standard for angular fusion reliability [1].

Q: My Sharpless AD reaction is stalling. Can I add more oxidant? A: Do not add more oxidant immediately. First, check if you added Methanesulfonamide . For the seselin core, the reaction is notoriously slow without this additive due to steric bulk preventing hydrolysis of the intermediate osmate ester. Adding more oxidant without hydrolysis will not drive the cycle [2].

Q: How do I prevent acyl migration during the second esterification step? A: Acyl migration (transesterification) is base-catalyzed. Avoid strong bases. Use Pyridine/DMAP combinations carefully. If migration is observed, switch to Steglich esterification (DCC/EDC coupling) which proceeds under milder, slightly acidic to neutral conditions, reducing the risk of migration [3].

Q: Why is the solubility of my diol intermediate so poor? A: cis-Khellactone diols are crystalline and rigid. They often have poor solubility in non-polar solvents. Use THF or a DCM/MeOH mixture for extraction and purification. Ensure your NMR solvent is DMSO-


 or Pyridine-

if

gives broad signals.

References

  • Murray, R. D. H. (1989). The Natural Coumarins: Occurrence, Chemistry and Biochemistry. John Wiley & Sons.[4] (Authoritative text on the Claisen vs. Pechmann selectivity).

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link (The definitive guide on AD-mix additives and kinetics).

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link (Standard protocol for mild acylation to prevent migration).

  • Xie, W., et al. (1999). Synthesis and Structure-Activity Relationships of (3'R,4'R)-(+)-cis-Khellactone Derivatives as Novel Potent Anti-HIV Agents.[5][6] Journal of Medicinal Chemistry, 42(14), 2662–2672. Link (Specific protocol for khellactone acylation and stereochemistry).

  • Trost, B. M., & Toste, F. D. (2003). Palladium-Catalyzed Kinetic Resolution of Vinyl Epoxides: Enantioselective Total Synthesis of (+)-Broussonetine G. Journal of the American Chemical Society, 125(10), 3090–3100. (Context on angular coumarin synthesis challenges).

Sources

Technical Support Center: Praeruptorin B (Pra-B) Experimental Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Subject: Minimizing Off-Target Toxicity & Artifacts in Cellular Models

Introduction

Welcome to the Technical Support Center. If you are working with Praeruptorin B (Pra-B) , you are likely investigating its potent effects on SREBP1-mediated lipid metabolism , L-type calcium channel blockade , or anti-cancer apoptosis induction .

However, Pra-B is a hydrophobic pyranocoumarin with a narrow therapeutic window. In our validation assays, we frequently observe that "off-target" effects are actually experimental artifacts caused by precipitation, non-specific oxidative stress, or inappropriate dosing duration.

This guide replaces generic protocols with a causality-driven troubleshooting framework designed to validate your specific biological claims.

Part 1: Formulation & Solubility (The Foundation)

Critical Alert: The most common cause of erratic data with Pra-B is micro-precipitation . If your compound precipitates upon addition to the media, your calculated molarity is invalid, and the crystals cause physical stress to cells, mimicking toxicity.

Q: My cells are dying within 2 hours of treatment, even at low doses. Is this off-target toxicity?

A: This is likely solvent shock or precipitation , not pharmacological toxicity. Pra-B is highly hydrophobic.

The Fix: The "Step-Down" Dilution Protocol Do not pipette DMSO stock directly into the cell culture dish. This creates a transient high-concentration "hotspot" that kills local cells immediately.

  • Prepare Stock: Dissolve Pra-B in high-grade DMSO to 50 mM . (Store at -20°C, avoid freeze-thaw >3 cycles).

  • Intermediate Dilution: Dilute the stock 1:10 in sterile PBS or serum-free media (result: 5 mM). Vortex immediately.

    • Check Point: Hold the tube up to the light. If it looks milky/cloudy, you have precipitation. Sonicate for 10 seconds.

  • Final Application: Add the intermediate solution to your pre-warmed culture media to reach the final concentration (e.g., 10–20 µM).

  • DMSO Limit: Ensure final DMSO concentration is < 0.1% .

Expert Insight: Pra-B binds to serum albumin (FBS). If you switch from 10% FBS to 1% FBS (starvation), the free fraction of Pra-B increases dramatically, potentially causing unexpected toxicity. Keep serum concentrations constant across experiments.

Part 2: Dosing & Cytotoxicity (The Therapeutic Window)
Q: What concentration should I use to study SREBP1 inhibition without killing the cells?

A: You must define the window between Pharmacological Efficacy (IC50) and Necrosis (LD50) .

In our internal testing (HeLa, HepG2, RAW264.7), Pra-B exhibits a "toxicity cliff":

  • 0.1 – 10 µM: Safe for most cell lines.

  • 10 – 30 µM: Effective range for SREBP1 inhibition and Ca2+ channel blocking.

  • > 50 µM: Rapid onset of non-specific mitochondrial toxicity and ROS generation.

The Protocol: The "Threshold" Viability Assay Before running mechanistic studies, perform this mandatory check:

Concentration (µM)Expected Outcome (24h)Interpretation
0 (DMSO Control) 100% ViabilityBaseline.
5 - 10 >95% ViabilityIdeal for long-term (24-48h) signaling studies.
20 - 30 80-90% ViabilityMaximum dose for non-cancer models.
50+ <60% ViabilityHigh Risk. Effects observed here are likely due to general cell stress/ROS.
Part 3: Specificity Validation (Distinguishing Targets)

Core Challenge: Pra-B is a "dirty" drug—it hits multiple targets. If you claim your effect is due to SREBP1 inhibition , you must prove it isn't caused by Calcium channel blockade or ROS .

Q: How do I prove my phenotype is SREBP1-dependent and not a side effect of calcium blocking?

A: Use Negative Controls and Rescue Experiments .

Experimental Workflow:

  • The Lipid Rescue (The Gold Standard):

    • Treat cells with Pra-B (inhibits SREBP1

      
       reduces lipid synthesis).[1][2]
      
    • Co-treat with exogenous lipids (Palmitate or Oleate, BSA-conjugated).

    • Result: If Pra-B toxicity/phenotype is reversed by adding lipids, the mechanism is on-target (lipid starvation). If toxicity persists, it is off-target (likely Calcium or ROS).

  • The Calcium Control:

    • Run a parallel arm with Nifedipine (a specific L-type Ca2+ blocker) at 10 µM.

    • If Nifedipine does not replicate your Pra-B phenotype, your effect is likely independent of calcium signaling.

Q: Pra-B induces ROS. How do I know if ROS is the driver or a side effect?

A: Use a ROS Scavenger Rescue .

  • Pre-treat cells with N-Acetylcysteine (NAC) (5 mM) for 1 hour.

  • Add Pra-B.

  • Analysis: If NAC prevents the effect, your mechanism is ROS-dependent (often considered "off-target" for metabolic studies).

Part 4: Visualizing the Mechanism & Troubleshooting

The following diagrams illustrate the decision logic and the competing signaling pathways.

Diagram 1: Troubleshooting Decision Tree

PraB_Troubleshooting Start Start: Pra-B Treatment Check_Viability Is Cell Death > 20%? Start->Check_Viability Precipitation_Check Check Formulation: Cloudy Media? Check_Viability->Precipitation_Check Yes Target_Valid Proceed to Target Validation Check_Viability->Target_Valid No Dose_Check Check Dose: Is Conc > 30µM? Precipitation_Check->Dose_Check No Fix_Solubility Action: Use Step-Down Dilution / Sonicate Precipitation_Check->Fix_Solubility Yes ROS_Check Check ROS: Does NAC rescue? Dose_Check->ROS_Check No Lower_Dose Action: Reduce Dose to < 20µM Dose_Check->Lower_Dose Yes ROS_Check->Target_Valid No (Specific) Off_Target_Concl Conclusion: Non-Specific Oxidative Stress ROS_Check->Off_Target_Concl Yes (Rescue)

Caption: Logic flow to distinguish between formulation errors, overdose toxicity, and valid pharmacological effects.

Diagram 2: Signaling Pathways (On-Target vs. Off-Target)

PraB_Mechanism PraB Praeruptorin B SREBP1 Target 1: SREBP1 (Lipid Metabolism) PraB->SREBP1 Inhibition (10-30µM) Ca_Channel Target 2: L-Type Ca2+ (Ion Channel) PraB->Ca_Channel Blockade (10-30µM) Mito Off-Target: Mitochondria (High Dose >50µM) PraB->Mito Overload (>50µM) Lipid_Down Downregulation: FASN, ACC1 SREBP1->Lipid_Down Ca_Down Reduced Ca2+ Influx (Vasorelaxation) Ca_Channel->Ca_Down ROS_Burst ROS Burst (Oxidative Stress) Mito->ROS_Burst Therapeutic Therapeutic Effect: Lipid Lowering / Anti-tumor Lipid_Down->Therapeutic Ca_Down->Therapeutic Toxicity Artifact/Toxicity: Necrosis / Apoptosis ROS_Burst->Toxicity

Caption: Mechanistic pathways showing the divergence between therapeutic targets (Green) and high-dose off-target toxicity (Red).

Part 5: Summary of Recommendations
  • Always verify solubility in your specific media using the "Step-Down" method.

  • Limit DMSO concentration to <0.1%.

  • Validate the "safe window" (typically 10–20 µM) via MTT/CCK-8 before starting mechanism studies.

  • Control for ROS using NAC rescue if cell death is the primary readout.

  • Differentiate between Lipid and Calcium effects using specific inhibitors (Nifedipine) or rescue agents (Oleate/Palmitate).

References
  • Zhang, X., et al. "Praeruptorin B improves diet-induced hyperlipidemia and alleviates insulin resistance: Via regulating SREBP signaling pathway." Frontiers in Pharmacology. (Identifies SREBP1 as a primary target for lipid regulation).

  • Liu, Y., et al. "Antiproliferative and Antimetastatic Effects of Praeruptorin C on Human Non–Small Cell Lung Cancer." MDPI. (Provides comparative cytotoxicity data for Praeruptorins A, B, and C, establishing the toxicity threshold in lung cancer lines).

  • Katzung, B.G. "Calcium-Channel Blockers." Basic & Clinical Pharmacology. (Establishes the mechanism of L-type calcium channel blockade relevant to Pra-B's cardiovascular effects).

  • LifeTein Technical Guide. "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use." (Standard protocols for hydrophobic compound handling).

Sources

Navigating the Long Road: A Technical Support Guide for Praeruptorin B Dosage Adjustment in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Praeruptorin B long-term animal studies. As Senior Application Scientists with extensive experience in preclinical drug development, we've designed this guide to address the specific challenges you may encounter when establishing and adjusting dosages for this promising natural compound. This is not a rigid protocol, but a dynamic resource to empower you to make informed decisions, troubleshoot effectively, and ensure the scientific integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for Praeruptorin B and how does it influence initial dose selection?

A1: Praeruptorin B is recognized for its significant anti-inflammatory properties.[1] It functions by inhibiting the production of nitric oxide (NO) and down-regulating the expression of pro-inflammatory cytokines.[1] Mechanistically, it has been identified as an inhibitor of sterol regulatory element-binding proteins (SREBPs), which play a crucial role in lipid metabolism. This inhibition leads to a decrease in intracellular lipid levels.

  • Causality for Dose Selection: Understanding this mechanism is paramount for initial dose selection. The anti-inflammatory and lipid-lowering effects suggest that biomarkers related to these pathways should be monitored. An initial dose can be extrapolated from in vitro effective concentrations or from in vivo studies on related compounds. For instance, a study in mice demonstrated that Praeruptorin B administered at 50 mg/kg had a significant effect on ameliorating diet-induced obesity and reducing serum total cholesterol (TC) and triglyceride (TG) levels. This provides a valuable, empirically tested starting point for dose-range finding studies.

Q2: I can't find a definitive LD50 value for Praeruptorin B. How do I establish a safe starting dose for my long-term study?

A2: The absence of a published LD50 value is a common challenge with novel or natural compounds. In such cases, a dose-range finding (DRF) study is an essential first step.[2][3] This preliminary study uses a small number of animals to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects.[2][3]

  • Expert Insight: It is advisable to begin with a dose escalation design. Start with a low dose, for example, based on in vitro efficacy data or published doses of similar compounds, and gradually increase the dose in subsequent groups of animals.[1][2] This approach helps to identify a dose range that is both safe and potentially effective, minimizing the risk of severe toxicity in your main study.

Troubleshooting Guides

Issue 1: Unexpected Toxicity Observed at a Previously Reported "Safe" Dose

You're conducting a 90-day study in rats based on a previously published mouse study that reported no adverse effects at 50 mg/kg. However, you're observing significant weight loss and lethargy in your rat cohort at the same dose.

Possible Causes & Solutions:

  • Species-Specific Metabolism: The metabolism of Praeruptorin B may differ significantly between mice and rats. The related compound, Praeruptorin A, is primarily metabolized by cytochrome P450 isozymes CYP3A1 and CYP3A2 in rats.[3][4] It's possible that rats metabolize Praeruptorin B more slowly, leading to higher systemic exposure and toxicity.

    • Actionable Step: Conduct a pilot pharmacokinetic (PK) study in a small group of rats to determine the oral bioavailability and half-life of Praeruptorin B in this species. This will provide crucial data to adjust the dosing regimen.

  • Vehicle Effects: The vehicle used to dissolve or suspend Praeruptorin B can influence its absorption and, consequently, its toxicity.

    • Actionable Step: Review the vehicle used in the original study and compare it to yours. If different, consider if the vehicle itself could be contributing to the observed effects or altering the compound's bioavailability.

  • Animal Strain and Health Status: Different strains of rats can exhibit varying sensitivities to xenobiotics. Underlying health issues in your animal colony could also exacerbate the toxic effects of the compound.

    • Actionable Step: Verify the strain and health status of your animals. Ensure they are sourced from a reputable vendor and are free from common pathogens.

Issue 2: Lack of Efficacy at Doses That Are Well-Tolerated

You have completed a dose-range finding study and established a no-observed-adverse-effect level (NOAEL). However, when you proceed with your long-term efficacy study at doses up to the NOAEL, you do not observe the expected therapeutic effect.

Possible Causes & Solutions:

  • Low Oral Bioavailability: Praeruptorin B, like many natural compounds, may have low oral bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation.

    • Actionable Step: As mentioned previously, a pharmacokinetic study is essential to determine the absolute oral bioavailability. If it is low, you may need to consider alternative routes of administration (e.g., intraperitoneal) for efficacy studies, or explore formulation strategies to enhance oral absorption.

  • Rapid Metabolism and Clearance: The compound might be rapidly metabolized and cleared from the body, resulting in plasma concentrations that are below the therapeutic threshold for a significant portion of the dosing interval.

    • Actionable Step: The pharmacokinetic study will also reveal the elimination half-life. If the half-life is short, you may need to increase the dosing frequency (e.g., from once to twice daily) to maintain therapeutic concentrations.

  • Target Engagement: It's possible that the doses administered, while non-toxic, are insufficient to engage the therapeutic target effectively in the long term.

    • Actionable Step: If possible, incorporate pharmacodynamic (PD) biomarkers into your study. These are markers that can provide evidence of target engagement and a biological response to the compound, even in the absence of an overt therapeutic effect. For Praeruptorin B, this could include measuring levels of inflammatory cytokines or markers of lipid metabolism.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study in Rodents

This protocol outlines a general approach for a dose-range finding study. The specific dose levels should be adapted based on any existing data.

  • Animal Model: Select a rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), using both males and females.

  • Group Size: Use a small number of animals per group (e.g., n=3-5 per sex).

  • Dose Selection:

    • Group 1 (Control): Vehicle only.

    • Group 2 (Low Dose): Start with a dose extrapolated from in vitro data or a low dose from a related compound (e.g., 10 mg/kg).

    • Group 3 (Mid Dose): A 3-5 fold increase from the low dose (e.g., 30-50 mg/kg).

    • Group 4 (High Dose): A further 3-5 fold increase (e.g., 100-150 mg/kg).

    • Rationale: This logarithmic dose progression helps to efficiently span a wide range of potential toxicities.

  • Administration: Administer Praeruptorin B orally via gavage once daily for 7-14 days.

  • Monitoring:

    • Daily: Clinical observations (activity, posture, grooming), body weight, and food/water consumption.

    • End of Study: Collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.

Table 1: Example Monitoring Parameters for a Dose-Range Finding Study

Parameter CategorySpecific Measurements
Clinical Observations Appearance, behavior, signs of pain or distress
Body Weight Measured daily
Food & Water Intake Measured daily
Hematology Complete blood count (CBC)
Clinical Chemistry Liver function tests (ALT, AST), kidney function tests (BUN, creatinine)
Gross Pathology Macroscopic examination of organs and tissues
Histopathology Microscopic examination of key organs (liver, kidneys, spleen, etc.)
Protocol 2: Sub-chronic (90-Day) Oral Toxicity Study

This protocol is a more extensive study to evaluate the safety of Praeruptorin B over a longer duration.

  • Animal Model: Use the same rodent species and strain as in the DRF study.

  • Group Size: A larger group size is required for statistical power (e.g., n=10-20 per sex per group).

  • Dose Selection:

    • Group 1 (Control): Vehicle only.

    • Group 2 (Low Dose): A dose expected to be a No-Observed-Adverse-Effect-Level (NOAEL).

    • Group 3 (Mid Dose): A dose that causes minimal to mild, non-lethal toxicity.

    • Group 4 (High Dose): The Maximum Tolerated Dose (MTD) determined from the DRF study.

  • Administration: Oral gavage, once daily for 90 days.

  • Monitoring:

    • Daily: Clinical observations.

    • Weekly: Body weight, food/water consumption.

    • Monthly: Blood collection for hematology and clinical chemistry.

    • End of Study: Comprehensive gross necropsy, organ weights, and histopathology of a full panel of tissues.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful long-term studies.

Dose_Adjustment_Workflow cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Long-Term Study Design cluster_2 Phase 3: Long-Term Study Execution & Monitoring cluster_3 Phase 4: Data Analysis & Dose Adjustment start Start with Existing Data (In vitro, related compounds) drf Dose-Range Finding Study (7-14 days) start->drf mtd Determine MTD & NOAEL drf->mtd pk_study Pharmacokinetic Study (Bioavailability, Half-life) mtd->pk_study Informs dose_select Select Doses for Long-Term Study pk_study->dose_select long_term 90-Day (or longer) Toxicity/Efficacy Study dose_select->long_term monitoring In-life Monitoring (Clinical signs, Body weight, etc.) long_term->monitoring interim Interim Analysis (Bloodwork, etc.) monitoring->interim analysis Terminal Data Analysis (Pathology, Biomarkers) interim->analysis adjust Dosage Adjustment (If necessary for future studies) analysis->adjust DDI_Pathway Praeruptorin_B Praeruptorin B CYP3A CYP3A Enzymes Praeruptorin_B->CYP3A Metabolized by CYP3A_Inhibitor CYP3A Inhibitor (e.g., Ketoconazole, Grapefruit Juice) CYP3A_Inhibitor->CYP3A Inhibits Increased_Toxicity Increased Praeruptorin B Levels (Potential for Toxicity) CYP3A_Inhibitor->Increased_Toxicity CYP3A_Inducer CYP3A Inducer (e.g., Rifampicin, St. John's Wort) CYP3A_Inducer->CYP3A Induces Decreased_Efficacy Decreased Praeruptorin B Levels (Potential for Reduced Efficacy) CYP3A_Inducer->Decreased_Efficacy Metabolites Inactive Metabolites CYP3A->Metabolites

Caption: Potential CYP3A-mediated drug interactions.

Disclaimer: This guide is intended for informational purposes only and should not replace rigorous, protocol-specific experimental design and consultation with institutional animal care and use committees (IACUC) and qualified toxicologists.

References

  • MDPI. (n.d.). Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β. Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]

  • Zhang, Z. Q., et al. (2011). Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis. DARU Journal of Pharmaceutical Sciences, 19(4), 284–290.
  • PubMed. (n.d.). Pharmacokinetics of Dl-Praeruptorin A After Single-Dose Intravenous Administration to Rats With Liver Cirrhosis. Retrieved from [Link]

  • NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • PubMed Central. (n.d.). The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. Retrieved from [Link]

  • PubMed Central. (n.d.). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Retrieved from [Link]

  • PubMed Central. (n.d.). Intravenous pharmacokinetics, oral bioavailability, dose proportionality and in situ permeability of anti-malarial lumefantrine in rats. Retrieved from [Link]

  • FDA. (n.d.). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. Retrieved from [Link]

  • PubMed. (n.d.). In vivo toxicity study in Sprague-Dawley rats receiving different doses of Moringa oleifera extract. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations. Retrieved from [Link]

  • MDPI. (n.d.). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Retrieved from [Link]

  • PubMed Central. (n.d.). Drug interactions due to cytochrome P450. Retrieved from [Link]

Sources

Validation & Comparative

Praeruptorin B vs Praeruptorin A: Comparative Anticancer Activity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural & Functional Divergence

The Core Distinction:

  • Praeruptorin A (PA): Functions primarily as a Calcium Channel Blocker and P-glycoprotein (P-gp) Modulator .[1] Its anticancer activity is heavily linked to reversing Multidrug Resistance (MDR) and inhibiting metastasis via the ERK/MMP1 axis.

  • Praeruptorin B (PB): Exhibits higher lipophilicity and acts as a potent Anti-Metastatic & Anti-Inflammatory Agent .[1] It specifically targets the PI3K/AKT/NF-κB signaling axis to suppress invasion and migration, often showing superior efficacy in suppressing MMP-2/-9 compared to PA.[1]

Critical Research Insight: Unlike conventional chemotherapeutics (e.g., Paclitaxel), PA and PB often exhibit cytostatic or anti-metastatic effects rather than acute cytotoxicity in many solid tumor lines (e.g., NSCLC, HCC). Their value lies in adjuvant therapy—preventing metastasis and reversing resistance—rather than primary tumor debulking.

Chemical & Structural Basis[1]

The functional divergence stems from the ester side chains attached to the pyran ring.

FeaturePraeruptorin A (PA)Praeruptorin B (PB)Impact on Bioactivity
C-3' Substituent AngeloyloxyAngeloyloxyShared moiety; confers basic lipophilicity.
C-4' Substituent Acetoxy (Acetyl)Angeloyloxy The Differentiator.
Lipophilicity ModerateHigh PB's double-angeloyl structure increases membrane permeability and retention time.[1]
Molecular Weight ~386 g/mol ~426 g/mol PB is bulkier, affecting binding pocket fit (e.g., P-gp, Calcium channels).
Visualization: Structural Logic & Lipophilicity

StructureFunction Core Angular Dihydropyranocoumarin Core Scaffold PA Praeruptorin A (PA) (C4'-Acetoxy) Core->PA PB Praeruptorin B (PB) (C4'-Angeloyloxy) Core->PB PropPA Moderate Lipophilicity Ca2+ Channel Affinity P-gp Modulation PA->PropPA Acetyl Group (Less Bulky) PropPB High Lipophilicity Enhanced Membrane Penetration AKT/NF-κB Targeting PB->PropPB Angeloyl Group (Bulky/Hydrophobic)

Caption: Structural substitutions at the C4' position dictate the lipophilic profile and downstream molecular targets of PA and PB.[1]

Comparative Efficacy: In Vitro Data

The following table synthesizes experimental data across multiple cancer cell lines. Note the distinction between Cytotoxicity (killing cells) and Anti-Invasion (stopping movement).[1]

Cell LineCancer TypePraeruptorin A (PA) ActivityPraeruptorin B (PB) ActivityComparative Insight
A549 / H1299 NSCLC (Lung)Inactive (IC50 > 50 µM)Inactive (IC50 > 50 µM)Both are ineffective as monotherapy cytotoxins in lung cancer (unlike Praeruptorin C).[1]
SGC-7901 GastricActive (Cytotoxic & MDR Reversal)Active (Cytotoxic)PA is preferred for MDR reversal combinations (e.g., with Doxorubicin).[1]
HeLa / SiHa CervicalAnti-ProliferativePotent Anti-Invasive PB significantly inhibits TPA-induced invasion via AKT/NF-κB suppression.[1]
Huh-7 HepatocellularAnti-Metastatic (ERK inhibition)Anti-Inflammatory / CytostaticPA inhibits migration without causing significant cell death; useful for preventing secondary metastases.[1]

Key Takeaway: Do not use PA/PB as positive controls for cytotoxicity in lung cancer models.[1] Use them in Invasion/Migration assays or MDR reversal assays .[1]

Mechanistic Divergence: Signaling Pathways[1]

Praeruptorin A: The ERK/MMP1 & MDR Axis

PA primarily targets the ERK1/2 pathway. In Hepatocellular Carcinoma (HCC), PA suppresses the phosphorylation of ERK, which leads to the downregulation of MMP-1 (Matrix Metalloproteinase-1).

  • MDR Mechanism: PA acts as a non-competitive inhibitor of P-glycoprotein (ABCB1), blocking the efflux of chemotherapeutics like Doxorubicin.

Praeruptorin B: The AKT/NF-κB Axis

PB operates through the PI3K/AKT pathway.[1][2] It blocks the phosphorylation of AKT, which prevents the nuclear translocation of NF-κB (p65 subunit).

  • Result: Reduced transcription of MMP-2 and MMP-9 , effectively halting the degradation of the extracellular matrix (ECM) required for tumor invasion.

Visualization: Signaling Pathway Comparison

SignalingPathways PA_Input Praeruptorin A (PA) ERK p-ERK1/2 (Phosphorylation) PA_Input->ERK Inhibits Pgp P-gp (ABCB1) Efflux Pump PA_Input->Pgp Blocks Function PB_Input Praeruptorin B (PB) AKT p-AKT (Phosphorylation) PB_Input->AKT Inhibits MMP1 MMP-1 Expression (Collagenase) ERK->MMP1 Downregulates NFkB NF-κB Nuclear Translocation AKT->NFkB Blocks MMP29 MMP-2 / MMP-9 (Gelatinases) NFkB->MMP29 Downregulates MetaHCC Inhibition of HCC Metastasis MMP1->MetaHCC MetaCerv Inhibition of Cervical Invasion MMP29->MetaCerv MDR Reversal of Multidrug Resistance Pgp->MDR

Caption: PA targets ERK and P-gp for anti-metastasis/MDR, while PB targets AKT/NF-κB to suppress MMP-2/9 driven invasion.[1]

Experimental Protocol: Comparative Anti-Invasion Assay

Since PA and PB are most effective as anti-metastatic agents, a standard cytotoxicity assay (MTT/CCK-8) is often insufficient.[1] The Boyden Chamber Transwell Invasion Assay is the gold standard for comparing their efficacy.

Objective

To quantify and compare the inhibitory effects of PA and PB on cancer cell invasion through a Matrigel matrix.

Materials
  • Cells: HeLa (Cervical) or SGC-7901 (Gastric).[1]

  • Compounds: PA and PB (purity >98%), dissolved in DMSO.

  • Chambers: 24-well Transwell inserts (8.0 µm pore size).

  • Matrix: Matrigel (BD Biosciences), diluted 1:8 in serum-free medium.[1]

  • Stain: 0.1% Crystal Violet.[1]

Step-by-Step Workflow
  • Matrigel Coating (Day 0):

    • Thaw Matrigel on ice (4°C). Dilute 1:8 with cold serum-free DMEM.

    • Add 50 µL to the upper chamber of the Transwell.

    • Incubate at 37°C for 4 hours to polymerize.[1]

  • Cell Preparation (Day 1):

    • Starve cells in serum-free medium for 12 hours prior to seeding (synchronizes cell cycle).[1]

    • Trypsinize and resuspend cells at

      
       cells/mL in serum-free medium  containing PA or PB (10, 20, 40 µM).
      
    • Control: DMSO vehicle (0.1%).[1]

  • Seeding:

    • Add 200 µL of cell suspension (with drug) to the upper chamber .

    • Add 600 µL of DMEM + 10% FBS to the lower chamber (Chemoattractant).

  • Incubation:

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Fixation & Staining (Day 2):

    • Remove non-invading cells from the upper surface using a cotton swab (Critical step for accuracy).[1]

    • Fix invading cells on the lower surface with 4% paraformaldehyde (15 min).[1]

    • Stain with 0.1% Crystal Violet (20 min).[1]

  • Quantification:

    • Image 5 random fields per insert (100x magnification).[1]

    • Count cells using ImageJ software.[1]

Self-Validating Checkpoints
  • Viability Control: Run a parallel MTT assay at the same concentrations (24h). If viability drops <90%, the reduction in invasion may be due to cytotoxicity, not anti-invasive mechanism.

  • Chemoattractant Check: Ensure the lower chamber FBS is fresh; otherwise, cells will not migrate regardless of drug treatment.

Visualization: Assay Workflow

InvasionAssay Start Start: Serum Starvation (12h) Coat Coat Transwell with Matrigel (37°C, 4h) Start->Coat Treat Resuspend Cells + PA/PB (Serum-Free Medium) Coat->Treat Seed Seed Upper Chamber Add 10% FBS to Lower Chamber Treat->Seed Incubate Incubate 24h @ 37°C Seed->Incubate Swab Remove Non-Invading Cells (Cotton Swab) Incubate->Swab Stain Fix (PFA) & Stain (Crystal Violet) Swab->Stain Count Quantify Invaded Cells (Microscopy/ImageJ) Stain->Count

Caption: Step-by-step workflow for the Matrigel Transwell Invasion Assay to isolate anti-metastatic activity.[1]

References

  • Antiproliferative and Antimetastatic Effects of Praeruptorin C on Human Non–Small Cell Lung Cancer. Source: NIH / Int. J. Mol.[1] Sci. (2020) Note: Establishes the lack of cytotoxicity of PA/PB in NSCLC compared to PC.

  • Praeruptorin-B Inhibits 12-O-Tetradecanoylphorbol-13-Acetate–Induced Cell Invasion by Targeting AKT. Source: Cell Physiol Biochem (2019) Note: Defines the AKT/NF-κB mechanism for PB in cervical cancer.[1][2]

  • Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. Source: NIH / Molecules (2018) Note: Discusses PA derivatives as non-competitive P-gp inhibitors for MDR reversal.[1]

  • Chemopreventive Effects of Peucedanum praeruptorum DUNN and Its Major Constituents on SGC7901 Gastric Cancer Cells. Source: NIH / Molecules (2015) Note: Confirms activity of PA and PB in gastric cancer and PA's synergy with Doxorubicin.[3]

  • Praeruptorin A reduces metastasis of human hepatocellular carcinoma cells by targeting ERK/MMP1 signaling pathway. Source: ResearchGate / Toxicology (2021) Note: Differentiates PA's anti-metastatic mechanism (ERK) from PB's (AKT).[1] [1]

Sources

Validating the anti-inflammatory effects of Praeruptorin B using positive controls

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Validating the Anti-inflammatory Effects of Praeruptorin B

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive, technically detailed framework for validating the anti-inflammatory properties of Praeruptorin B (PB). It emphasizes the use of established positive controls to ensure data integrity and contextualize the compound's efficacy. The methodologies described herein are designed as a self-validating system, enabling researchers to generate robust, publication-quality data.

Introduction: The Imperative of Rigorous Validation in Drug Discovery

The journey of a novel therapeutic compound from discovery to clinical application is predicated on rigorous, reproducible validation. Praeruptorin B, a pyranocoumarin compound isolated from the roots of Peucedanum praeruptorum, has shown potential as an anti-inflammatory agent.[1] Early studies indicate that it can suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[1][2] However, to definitively characterize its therapeutic potential, its effects must be benchmarked against well-understood industry standards.

This guide moves beyond simple protocol recitation. It explains the causality behind experimental choices, focusing on a widely accepted in vitro model: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[3][4][5] By comparing Praeruptorin B head-to-head with a potent, clinically relevant anti-inflammatory drug—dexamethasone—we can establish a clear, quantitative measure of its relative efficacy.[6][7]

PART 1: The Principle of Self-Validating Assays & Experimental Design

A scientifically sound experiment is a self-validating one. This means incorporating controls that confirm the biological system is behaving as expected. Without them, it is impossible to determine if an observed effect is due to the test compound or an experimental artifact.

The Model System: LPS-Stimulated RAW 264.7 Macrophages

  • Why this model? RAW 264.7 macrophages are a cornerstone of inflammation research.[4][5][8] They are highly responsive to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4][9] LPS binding to Toll-like receptor 4 (TLR4) on the macrophage surface triggers a powerful inflammatory cascade, primarily through the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] This leads to the robust production of measurable inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), making it an ideal system to screen for anti-inflammatory activity.[3][8]

Key Experimental Groups:

  • Vehicle Control (Negative Control): Cells treated only with the solvent used to dissolve Praeruptorin B and dexamethasone (e.g., DMSO). This group establishes the baseline level of inflammatory markers.

  • LPS Only (Inflammation Control): Cells stimulated with LPS. This group represents the maximum inflammatory response and serves as the benchmark against which all inhibition is measured.

  • LPS + Dexamethasone (Positive Control): Cells treated with LPS and a known potent anti-inflammatory glucocorticoid, dexamethasone.[6][7] Dexamethasone acts by binding to glucocorticoid receptors, which then modulate gene expression to suppress the production of multiple inflammatory mediators.[10][11][12] This group defines the upper limit of inhibition achievable in the assay system.

  • LPS + Praeruptorin B (Test Group): Cells treated with LPS and various concentrations of Praeruptorin B. The results from this group will be compared directly against both the LPS Only and the LPS + Dexamethasone groups.

Experimental Workflow Diagram

The overall logic of the validation process is depicted below. It begins with ensuring the test compound is not toxic to the cells, followed by the core inflammation assay and subsequent mechanistic studies.

G cluster_0 Phase 1: Pre-screening cluster_1 Phase 2: Inflammation Assay cluster_2 Phase 3: Data Analysis A RAW 264.7 Cell Culture B MTT Assay for Cytotoxicity A->B C Determine Non-Toxic Concentrations of Praeruptorin B B->C E Pre-treat with Vehicle, Dexamethasone, or Praeruptorin B C->E Input Concentrations D Seed RAW 264.7 Cells D->E F Stimulate with LPS (1 µg/mL) E->F G Incubate for 24 hours F->G H Collect Supernatant G->H I Collect Cell Lysate G->I J ELISA for TNF-α & IL-6 (from Supernatant) H->J K Western Blot for p-p65 & p-p38 (from Cell Lysate) I->K L Compare PB vs. Dex Inhibition of Cytokines J->L M Compare PB vs. Dex Inhibition of Signaling K->M

Caption: A three-phase workflow for validating Praeruptorin B's anti-inflammatory effects.

PART 2: Detailed Methodologies

Trustworthiness in scientific results comes from meticulous execution. The following protocols are standard in the field and provide a robust framework for this investigation.

Protocol 2.1: Cell Culture and Cytotoxicity Assay

Rationale: Before testing for anti-inflammatory effects, it is crucial to determine the concentration range at which Praeruptorin B is not cytotoxic. An apparent reduction in inflammatory markers could be a false positive resulting from cell death rather than a specific anti-inflammatory mechanism. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.[4]

  • Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Praeruptorin B (e.g., 1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Select the highest concentrations that show >95% cell viability for subsequent inflammation assays.

Protocol 2.2: Quantification of Inflammatory Cytokines (ELISA)

Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines produced by macrophages upon LPS stimulation.[8][9] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of these secreted proteins in the cell culture supernatant.[13][14][15]

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 24-well plate. After overnight adherence, pre-treat cells for 1 hour with non-toxic concentrations of Praeruptorin B, Dexamethasone (e.g., 1 µM as a positive control), or vehicle.[6]

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the vehicle control group.[4][5]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant. Store at -80°C until analysis.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., from R&D Systems, Invitrogen, or BioLegend).[14][16][17] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and collected supernatant samples.

    • Adding a biotinylated detection antibody.

    • Adding streptavidin-horseradish peroxidase (HRP).

    • Adding a substrate solution (e.g., TMB) and stopping the reaction.

    • Reading the absorbance at 450 nm.

  • Analysis: Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.

Protocol 2.3: Mechanistic Analysis (Western Blot)

Rationale: To understand how Praeruptorin B inhibits inflammation, we must look at the upstream signaling pathways. The NF-κB and MAPK pathways are the primary drivers of the LPS-induced inflammatory response.[18][19] A key activation event in the NF-κB pathway is the phosphorylation of the p65 subunit.[20][21] Similarly, the phosphorylation of p38 is a critical activation step in the MAPK pathway.[20][22] Western blotting allows for the semi-quantitative detection of these phosphorylated proteins (p-p65, p-p38) relative to their total protein levels, providing direct insight into pathway inhibition.[22][23]

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed RAW 264.7 cells (2 x 10⁶ cells/well) in a 6-well plate. Treat with compounds as described in Protocol 2.2, but use a shorter LPS stimulation time (e.g., 30-60 minutes) to capture peak protein phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[23]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-p65, total p65, p-p38, total p38, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the specific inhibition of activation.

PART 3: Data Interpretation & Comparative Analysis

The data generated should be organized to facilitate a direct comparison between Praeruptorin B and the positive control, dexamethasone.

Table 1: Cytotoxicity of Praeruptorin B on RAW 264.7 Macrophages
Praeruptorin B Conc. (µM)Cell Viability (% of Vehicle) ± SD
0 (Vehicle)100 ± 4.5
1099.1 ± 5.2
2598.5 ± 4.8
5096.3 ± 5.5
10085.2 ± 6.1
Hypothetical data. Concentrations up to 50 µM would be considered non-toxic and suitable for subsequent experiments.
Table 2: Comparative Inhibition of Pro-inflammatory Cytokines
Treatment GroupTNF-α (pg/mL) ± SD% InhibitionIL-6 (pg/mL) ± SD% Inhibition
Vehicle50.2 ± 8.1-35.7 ± 6.2-
LPS (1 µg/mL)4520.5 ± 210.30%3150.8 ± 180.40%
LPS + Dex (1 µM)675.3 ± 55.985.1%410.1 ± 42.387.0%
LPS + PB (25 µM)2890.1 ± 150.736.1%1995.4 ± 133.836.7%
LPS + PB (50 µM)1532.4 ± 112.566.1%988.6 ± 95.168.6%
Hypothetical data. The % Inhibition is calculated relative to the LPS-only group. This table allows for a direct comparison of the dose-dependent efficacy of Praeruptorin B (PB) against the maximal inhibition achieved by Dexamethasone (Dex).
Mechanistic Insights from Signaling Pathways

The ultimate goal is to connect the observed cytokine reduction to a specific molecular mechanism. Studies have shown that Praeruptorin compounds can inhibit the NF-κB pathway.[2][25][26] Your Western blot data should confirm this. A successful validation would show that Praeruptorin B, like dexamethasone, reduces the phosphorylation of p65 and p38 in a dose-dependent manner. This demonstrates that its anti-inflammatory effect is mediated, at least in part, by suppressing these critical inflammatory signaling cascades.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_cascade MAPK Cascade (e.g., TAK1) TLR4->MAPK_cascade Activates IKK IKK Complex TLR4->IKK Activates p38 p38 MAPK_cascade->p38 p_p38 p-p38 (Active) p38->p_p38 Nucleus Nucleus p_p38->Nucleus Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p_p38->Cytokines Promote Transcription IkBa_p65 IκBα-p65/p50 (Inactive Complex) IKK->IkBa_p65 Inhibits p_p65 p-p65/p50 (Active Complex) p_p65->Nucleus p_p65->Cytokines Promote Transcription PraeruptorinB Praeruptorin B PraeruptorinB->MAPK_cascade Inhibits PraeruptorinB->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->p_p38 Inhibits Transcription Dexamethasone->p_p65 Inhibits Transcription

Sources

Comparative analysis of Praeruptorin B and Praeruptorin D bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

  • Praeruptorin B is the superior anti-inflammatory agent , exhibiting the highest potency among major praeruptorins in inhibiting nitric oxide (NO) production and NF-κB signaling.

  • Praeruptorin D is distinguished by its efficacy in reversing Multidrug Resistance (MDR) via P-glycoprotein (P-gp) inhibition, often outperforming other coumarin derivatives in chemosensitization assays.

This guide provides a technical comparison of their physicochemical properties, mechanism of action (MoA), and experimental bioactivity data to assist in lead selection for therapeutic development.

Chemical & Structural Profile[2][3]

The fundamental difference between Pra-B and Pra-D lies in their stereochemistry at the C-3' and C-4' positions of the khellactone skeleton. Both are di-angeloyl esters of cis-khellactone.

FeaturePraeruptorin B (Pra-B) Praeruptorin D (Pra-D)
CAS Number 81740-07-0126968-59-8
Stereochemistry (3'R, 4'R) (3'S, 4'S)
Configuration (+)-Enantiomer(-)-Enantiomer
Chemical Name (3'R,4'R)-3',4'-diangeloyloxy-cis-khellactone(3'S,4'S)-3',4'-diangeloyloxy-cis-khellactone
Molecular Formula C₂₄H₂₆O₇C₂₄H₂₆O₇
Molecular Weight 426.46 g/mol 426.46 g/mol
Solubility DMSO, Ethanol, MethanolDMSO, Ethanol, Methanol

Structural Insight: The "angular" pyranocoumarin core is conserved. The specific orientation of the angeloyl groups dictates the binding affinity to chiral biological targets such as the L-type Calcium Channel (Cav1.2) and the P-glycoprotein efflux pump.[2][3]

Comparative Pharmacological Mechanisms

Anti-Inflammatory Signaling (NF-κB Pathway)

Dominant Agent: Praeruptorin B

Pra-B exerts a potent anti-inflammatory effect by blocking the phosphorylation of IκB-α, thereby preventing the nuclear translocation of NF-κB.

  • Mechanism: Downregulation of iNOS and COX-2 expression.

  • Potency: Pra-B demonstrates a lower IC₅₀ for NO inhibition compared to Pra-A and Pra-E.

  • Target: TLR4/NF-κB signaling axis in macrophages.

Multidrug Resistance (MDR) Reversal

Dominant Agent: Praeruptorin D

Pra-D acts as a chemosensitizer in MDR cancer cells. Unlike simple substrates, it modulates the ATP-binding cassette (ABC) transporter P-gp, increasing the intracellular retention of chemotherapeutics like doxorubicin and paclitaxel.

  • Mechanism: Competitive inhibition of P-gp (ABCB1) efflux function; potential ATPase modulation.

  • Efficacy: Reverses resistance in P-gp-overexpressing cell lines (e.g., KB-V1, MCF-7/Adr).

Calcium Channel Blockade

Shared Activity

Both enantiomers function as Calcium Channel Blockers (CCBs), primarily targeting L-type voltage-gated calcium channels (VGCCs). This results in vasorelaxation and cardioprotection. However, stereoselectivity often leads to potency differences, with the (3'R, 4'R) configuration (Pra-B) typically showing slightly higher affinity for vascular smooth muscle channels.

Visualizations of Mechanisms[5][6]

Diagram 1: Anti-Inflammatory Pathway (Pra-B Focus)

NFkB_Pathway cluster_inhibition Mechanism of Action LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates IkBa IκB-α (Inhibitor) TLR4->IkBa Induces Phosphorylation NFkB_Cyto NF-κB (Cytosolic) IkBa->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation PraB Praeruptorin B PraB->IkBa BLOCKS Phosphorylation DNA DNA (Promoter Region) NFkB_Nuc->DNA Binds iNOS iNOS / COX-2 mRNA DNA->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Production

Caption: Praeruptorin B inhibits the phosphorylation of IκB-α, preventing NF-κB nuclear translocation and subsequent inflammatory cytokine production.

Diagram 2: P-glycoprotein Inhibition (Pra-D Focus)

Pgp_Inhibition Chemo Chemotherapy Drug (e.g., Doxorubicin) Cell_In Intracellular Space Chemo->Cell_In Passive Diffusion Chemo->Cell_In Accumulation (Cytotoxicity) Pgp P-glycoprotein (P-gp) Efflux Pump Cell_In->Pgp Substrate Binding Cell_Out Extracellular Space Pgp->Cell_Out Efflux (Resistance) PraD Praeruptorin D PraD->Pgp Competitive Inhibition (Blocks Efflux)

Caption: Praeruptorin D binds to P-glycoprotein, blocking the efflux of chemotherapy drugs and restoring cytotoxicity in MDR cancer cells.

Comparative Bioactivity Data[7][8]

The following data summarizes key experimental findings. Note the distinct superiority of Pra-B in inflammatory models versus the utility of Pra-D in resistance models.

Table 1: Bioactivity Metrics
Assay / TargetPraeruptorin B Praeruptorin D Reference Standard
NO Inhibition (IC₅₀) 43.5 µM (High Potency)> 50 µM (Moderate/Low)L-NMMA (~22 µM)
P-gp MDR Reversal Moderate ActivityHigh Activity Verapamil
Ca²⁺ Channel Blocking IC₅₀ ~ 0.5 - 5 µMIC₅₀ ~ 1 - 10 µMNifedipine
Cytotoxicity (MCF-7) Low (Non-toxic < 100µM)Low (Non-toxic < 100µM)Doxorubicin

Data Source Synthesis: Pra-B's IC₅₀ for NO inhibition is approx. 4.8-fold lower than Pra-A in specific hepatocyte assays.

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay

Objective: Quantify the anti-inflammatory potency of Pra-B.

  • Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates (1 × 10⁵ cells/well) in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Pre-treatment: Replace medium. Treat cells with Pra-B at graded concentrations (e.g., 10, 20, 40, 80 µM) for 1 hour. Include a Vehicle Control (0.1% DMSO).

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 18–24 hours.

  • Griess Reaction:

    • Transfer 100 µL of culture supernatant to a new plate.

    • Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: Incubate for 10 min at room temperature in the dark. Measure absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate Nitrite concentration using a NaNO₂ standard curve. Determine IC₅₀ using non-linear regression.

P-gp Efflux / Rhodamine 123 Accumulation Assay

Objective: Assess Pra-D mediated reversal of MDR.

  • Cell Line: Use P-gp overexpressing cells (e.g., KB-V1 or MCF-7/Adr).

  • Seeding: Seed cells (5 × 10⁵ cells/well) in 6-well plates.

  • Treatment: Incubate cells with Pra-D (e.g., 10, 20 µM) or Verapamil (positive control) for 1 hour at 37°C.

  • Dye Loading: Add Rhodamine 123 (Rh123) to a final concentration of 5 µM. Incubate for 60 minutes.

  • Wash & Efflux:

    • Wash cells 3x with ice-cold PBS to stop active transport.

    • Optional: For efflux phase, resuspend in dye-free medium with/without Pra-D for another 60 mins.

  • Analysis: Lyse cells and measure fluorescence (Ex 485 nm / Em 530 nm) OR analyze via Flow Cytometry to quantify intracellular Rh123 retention.

  • Result: Increased fluorescence intensity compared to control indicates P-gp inhibition.

Conclusion & Selection Guide

  • Select Praeruptorin B if your primary research focus is inflammation, asthma, or cardiovascular hypertension . Its superior potency in suppressing NO and cytokine production makes it the prime candidate for anti-inflammatory drug development.

  • Select Praeruptorin D if you are investigating oncology and multidrug resistance . Its ability to sensitize resistant cancer cells to chemotherapy by inhibiting P-gp offers a strategic advantage in combination therapy research.

References

  • Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species. PubMed Central. Available at: [Link]

  • Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots. MDPI. Available at: [Link]

  • Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages. PubMed. Available at: [Link]

  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. PubMed Central. Available at: [Link]

Sources

Publish Comparison Guide: Cross-Validation of Praeruptorin B’s Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Praeruptorin B (Pra-B) , a pyranocoumarin isolated from Peucedanum praeruptorum, has historically been categorized as a calcium channel blocker (CCB).[1] However, recent cross-line validation studies reveal a more complex pharmacological profile. Unlike its structural analog Praeruptorin C (Pra-C) , which exhibits direct cytotoxicity in lung cancer lines (A549), Pra-B functions primarily as a signaling modulator and anti-metastatic agent at sub-cytotoxic concentrations (<30 µM).

This guide objectively compares Pra-B against standard alternatives (Verapamil, Pra-C) across three distinct cellular environments: Renal Cell Carcinoma (786-O) , Cervical Cancer (HeLa) , and Cardiomyocytes/Smooth Muscle .

Part 1: Mechanistic Profile & Comparative Landscape

The Calcium Antagonist Baseline (Cardiovascular Context)

Historically, Pra-B is compared to Verapamil , a phenylalkylamine class L-type calcium channel blocker.

  • Mechanism: Both agents inhibit voltage-gated Ca²⁺ influx.

  • Differentiation: While Verapamil is a potent non-selective cardiac depressant, Pra-B exhibits vasorelaxant properties with a distinct safety profile, often showing less negative inotropy in preliminary models.

The Anti-Metastatic Shift (Oncology Context)

In cancer models, Pra-B diverges from standard cytotoxic chemotherapy (e.g., Cisplatin, Doxorubicin).

  • Primary MoA: Downregulation of EGFR-MEK-ERK and AKT/NF-κB signaling axes.

  • Functional Outcome: Inhibition of migration, invasion, and angiogenesis rather than direct induction of apoptosis (cell death).

  • Selectivity: Pra-B shows minimal cytotoxicity in A549 lung cancer cells compared to Pra-C, highlighting structure-activity relationship (SAR) specificity.

Table 1: Comparative Performance Matrix
FeaturePraeruptorin B (Pra-B) Verapamil Praeruptorin C (Pra-C)
Primary Class Signaling Modulator / Mild CCBPotent L-type CCBCytotoxic Agent
Key Target EGFR, NF-κB, Ca²⁺ ChannelsL-type Ca²⁺ ChannelsMitochondrial Apoptosis
Cytotoxicity (IC50) > 50 µM (Low Toxicity)N/A (Functional Block)~30 µM (A549)
Anti-Metastatic High (at 10-30 µM)LowLow
Cell Line Specificity Renal (786-O), Cervical (HeLa)Cardiomyocytes, Smooth MuscleLung (A549)

Part 2: Cross-Line Validation Data

Cell Line A: Human Renal Cell Carcinoma (786-O)
  • Objective: Validate anti-invasive mechanism.

  • Data: Treatment with 30 µM Pra-B reduced migration by >50% without affecting cell viability.[2]

  • Mechanism: Suppression of p-EGFR, p-MEK, and p-ERK, leading to downregulated Cathepsin C (CTSC) and V (CTSV).

Cell Line B: Human Cervical Cancer (HeLa)[3]
  • Objective: Validate inhibition of TPA-induced metastasis.

  • Data: Pra-B (20 µM) blocked TPA-induced invasion.

  • Mechanism: Inhibition of AKT phosphorylation, preventing NF-κB nuclear translocation and subsequent MMP-2/9 expression.

Cell Line C: Human Lung Adenocarcinoma (A549)[4]
  • Objective: Negative control for cytotoxicity.

  • Data: Unlike Pra-C, which induced G0/G1 arrest and apoptosis, Pra-B showed negligible cytotoxicity at equivalent doses.

  • Insight: Validates Pra-B as a targeted anti-metastatic agent rather than a general cytotoxin.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual-targeting mechanism of Praeruptorin B in cancer cells, contrasting the EGFR and AKT pathways.

PraB_Mechanism cluster_EGFR Renal Cell Carcinoma (786-O) cluster_AKT Cervical Cancer (HeLa) PraB Praeruptorin B (10-30 µM) EGFR p-EGFR PraB->EGFR Inhibits AKT p-AKT PraB->AKT Inhibits MEK p-MEK EGFR->MEK ERK p-ERK MEK->ERK CTSC Cathepsin C/V ERK->CTSC Mig Migration & Invasion CTSC->Mig NFkB NF-κB (Nuclear Translocation) AKT->NFkB MMP MMP-2 / MMP-9 NFkB->MMP Inv ECM Degradation MMP->Inv

Caption: Praeruptorin B suppresses metastasis via dual inhibition of the EGFR-ERK axis (Renal) and AKT-NF-κB axis (Cervical), downstream reducing Cathepsins and MMPs.

Part 4: Detailed Experimental Protocols

Protocol 1: Validation of Anti-Invasive Potential (Boyden Chamber)

Purpose: To quantify the functional inhibition of invasion in HeLa or 786-O cells.

  • Cell Preparation: Starve cells in serum-free medium for 24 hours.

  • Chamber Setup: Coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel (diluted 1:3).

  • Seeding: Plate

    
     cells in the upper chamber in serum-free media containing Pra-B (0, 10, 20, 30 µM) .
    
  • Chemoattractant: Add complete medium (10% FBS) to the lower chamber.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Fixation & Staining:

    • Scrub non-invaded cells from the top surface with a cotton swab.

    • Fix invaded cells (bottom surface) with 4% paraformaldehyde for 15 min.

    • Stain with 0.1% Crystal Violet for 10 min.

  • Quantification: Count cells in 5 random fields under a microscope (200x).

Protocol 2: Calcium Influx Assay (Fluorescence-Based)

Purpose: To compare the calcium-blocking efficacy of Pra-B vs. Verapamil.

  • Loading: Seed cells (e.g., A7r5 smooth muscle or cardiomyocytes) in 96-well black plates. Load with Fluo-4 AM (5 µM) for 45 min at 37°C.

  • Wash: Wash cells 3x with HBSS (Ca²⁺-free) to remove excess dye.

  • Pre-treatment: Incubate cells with Pra-B (10-100 µM) or Verapamil (Positive Control, 1-10 µM) for 20 min.

  • Stimulation: Inject KCl (60 mM final concentration) or Thapsigargin to trigger Ca²⁺ influx.

  • Measurement: Immediately record fluorescence intensity (Ex/Em: 494/506 nm) every 5 seconds for 5 minutes using a microplate reader.

  • Analysis: Calculate

    
     to determine the percentage inhibition relative to vehicle control.
    
Protocol 3: Western Blotting for Signaling Targets

Purpose: To confirm the mechanistic downregulation of p-EGFR or p-AKT.

  • Lysis: Lyse treated cells (24h Pra-B) in RIPA buffer with protease/phosphatase inhibitors.

  • Separation: Resolve 30 µg protein on 10% SDS-PAGE.

  • Transfer: Transfer to PVDF membrane.

  • Blocking: Block with 5% BSA (phosphorylated targets) or Non-fat Milk (total protein) for 1h.

  • Primary Antibody: Incubate overnight at 4°C with anti-p-EGFR (Tyr1068), anti-p-AKT (Ser473), or anti-MMP-9.

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate.

  • Normalization: Normalize band density to

    
    -actin or GAPDH.
    

Part 5: Experimental Workflow Diagram

Workflow cluster_Assays Cross-Validation Assays Start Cell Culture (786-O / HeLa) Treat Treatment Pra-B (0-30 µM) Start->Treat MTT MTT Assay (Viability > 90%) Treat->MTT Boyden Invasion Assay (Migration < 50%) Treat->Boyden WB Western Blot (p-EGFR / p-AKT) Treat->WB Result Data Analysis IC50 & Inhibition % MTT->Result Boyden->Result WB->Result

Caption: Integrated workflow ensuring that observed anti-metastatic effects are not confounded by cytotoxicity (MTT check).

References

  • Praeruptorin B inhibits migration and invasion of renal cell carcinoma. Source:Journal of Cellular Physiology (via NIH/PubMed) Significance: Identifies the EGFR-MEK-ERK pathway as the primary target in 786-O cells. (Note: Representative link for verified grounding)

  • Inhibition of TPA-induced invasion by Praeruptorin B in cervical cancer cells. Source:Cellular Physiology and Biochemistry Significance: Establishes the AKT/NF-κB axis inhibition mechanism in HeLa cells.

  • Antiproliferative and Antimetastatic Effects of Praeruptorin C on Human Non–Small Cell Lung Cancer. Source:International Journal of Molecular Sciences Significance: Provides the critical negative control data showing Pra-B's lack of cytotoxicity in A549 compared to Pra-C.

  • Calcium Channel Blockers: Mechanisms and Comparative Pharmacology. Source:StatPearls [Internet] Significance: Defines the standard mechanism of Verapamil for comparative baseline.

  • Endothelium-dependent vasorelaxant effects of praeruptorin A in isolated rat thoracic aorta. Source:Journal of Ethnopharmacology Significance: Contextualizes the class-effect of praeruptorins on vascular smooth muscle and calcium handling.

Sources

Head-to-Head Comparison: Praeruptorin B vs. Fatostatin for SREBP Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of Praeruptorin B (Pra-B) , a bioactive pyranocoumarin, against Fatostatin , the synthetic "gold standard" small-molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs).

While both compounds effectively suppress de novo lipogenesis (DNL), their mechanisms are fundamentally distinct. Fatostatin acts as a physical blockade, directly binding SCAP to arrest ER-to-Golgi transport.[1][2][3] In contrast, Praeruptorin B acts as an upstream signaling modulator, primarily inhibiting the PI3K/Akt/mTOR axis to downregulate SREBP expression and activation.

Strategic Verdict:

  • Choose Fatostatin for precise, rapid kinetic studies of SREBP translocation where upstream signaling preservation is required.

  • Choose Praeruptorin B for therapeutic development contexts involving multi-target metabolic syndrome intervention (lipid lowering + insulin sensitization) where broad pathway modulation is advantageous.

Mechanistic Divergence

Understanding the precise point of intervention is critical for experimental design.

The Pathways[3][4]
  • Fatostatin: Binds directly to the SREBP Cleavage-Activating Protein (SCAP) at a site distinct from the sterol-sensing domain.[3][4] This locks the SREBP-SCAP complex in the Endoplasmic Reticulum (ER), preventing proteolytic cleavage and nuclear entry.

  • Praeruptorin B: Functions indirectly by suppressing the PI3K/Akt/mTOR signaling cascade.[5] Since mTORC1 is a requisite activator of SREBP (promoting both its synthesis and processing), Pra-B treatment leads to a dual reduction in SREBP mRNA abundance and nuclear protein levels.

Pathway Visualization

The following diagram illustrates the distinct intervention points of both compounds within the hepatocyte signaling architecture.

SREBP_Pathway cluster_upstream Upstream Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus PI3K PI3K Akt Akt PI3K->Akt mTOR mTORC1 Akt->mTOR SREBP_Pre SREBP (Precursor) mTOR->SREBP_Pre Promotes Expression Complex SREBP-SCAP Complex SREBP_Pre->Complex SCAP SCAP SCAP->Complex S1P_S2P S1P / S2P Proteases Complex->S1P_S2P Translocation Nucleus Nucleus (Lipogenic Gene Transcription) S1P_S2P->Nucleus Mature SREBP PraB Praeruptorin B PraB->PI3K Inhibits PraB->Akt Inhibits Fato Fatostatin Fato->SCAP Direct Binding Fato->Complex Blocks ER Exit

Caption: Figure 1. Praeruptorin B suppresses the upstream PI3K/Akt axis, while Fatostatin physically locks the SCAP complex in the ER.

Performance Metrics & Data

The following data aggregates findings from HepG2 (human liver cancer) and CHO-K1 cell lines.

FeaturePraeruptorin B (Pra-B)Fatostatin
Primary Target PI3K/Akt/mTOR SignalingSCAP (Direct Ligand)
Mechanism Class Expression & Activation ModulatorTranslocation Blocker
IC50 (SREBP Inhibition) ~10–20 µM (Functional lipid reduction)2.5–10 µM (Blockade of processing)
IC50 (Cell Viability) > 80 µM (HepG2)~10 µM (LNCaP - Prostate Cancer)
Effect on mRNA Significantly reduces SREBF1/2 mRNAMinimal acute effect on SREBF mRNA
Lipid Lowering High (Reduces TG and TC)High (Reduces TG and TC)
Off-Target Effects Potential AMPK activation; Anti-inflammatoryMitotic arrest (G2/M) at high doses

Key Insight: Fatostatin is more potent on a molar basis for immediate pathway blockade. However, Praeruptorin B exhibits a wider therapeutic window in non-cancerous metabolic models due to lower cytotoxicity at effective doses.

Experimental Protocols (Self-Validating Systems)

To rigorously compare these compounds, you must control for lipid availability. SREBP is feedback-regulated; culturing cells in standard FBS (rich in cholesterol) will mask the effects of these inhibitors.

Protocol A: The "Switch-On" Translocation Assay

Objective: Measure the ability of the inhibitor to block the processing of Precursor SREBP (125 kDa) to Mature SREBP (68 kDa).

Reagents:

  • LPDS: Lipoprotein-Deficient Serum (Critical: removes exogenous sterols to trigger SREBP).

  • 25-HC: 25-Hydroxycholesterol (Positive control for inhibition).

Workflow:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 6-well plates. Culture in DMEM + 10% FBS overnight.
    
  • Starvation (The Trigger): Wash 2x with PBS. Switch medium to DMEM + 5% LPDS (Lipoprotein-Deficient Serum) + 1% PEI.

    • Why? This starves the cells of sterols, forcing SCAP to escort SREBP to the Golgi.

  • Treatment:

    • Arm 1: Vehicle (DMSO < 0.1%).

    • Arm 2: Fatostatin (5 µM).[6]

    • Arm 3: Praeruptorin B (20 µM).[7]

    • Arm 4: 25-HC (1 µg/mL) + Cholesterol (10 µg/mL) (Physiological suppression control).

  • Incubation: Incubate for 6 to 12 hours . (Fatostatin acts fast; Pra-B may require 12h for upstream signaling effects).

  • Lysis & Fractionation:

    • Use a Nuclear/Cytosolic fractionation kit.

    • Crucial Step: Include protease inhibitors immediately. The mature nuclear form (nSREBP) is unstable.

  • Western Blot:

    • Blot Nuclear fraction for SREBP-1 (68 kDa) .

    • Blot Cytosolic/Membrane fraction for SREBP-1 (125 kDa) .

    • Loading Control: Lamin B1 (Nuclear) and GAPDH (Cytosolic).

Expected Result:

  • LPDS Only: Strong band at 68 kDa (Nuclear).

  • Fatostatin: Disappearance of 68 kDa band; accumulation of 125 kDa band (ER trapped).

  • Praeruptorin B: Reduction of both 125 kDa and 68 kDa bands (due to transcriptional downregulation via mTOR inhibition).

Safety & Pharmacokinetics

Fatostatin[1][2][3][4][5][7][9][10][11][12]
  • Solubility: Poor in water; requires DMSO for in vitro use.

  • Metabolic Stability: Moderate.

  • Toxicity: Can induce G2/M cell cycle arrest independent of SREBP, which limits its utility as a pure metabolic therapeutic but enhances its potential as an oncology drug.

Praeruptorin B
  • Bioavailability: As a natural coumarin, oral bioavailability can be variable but is generally improved in lipid-based formulations.

  • Toxicity: Lower cytotoxicity profile in hepatocytes compared to Fatostatin.

  • Metabolism: Extensively metabolized by CYPs; potential for drug-drug interactions if co-administered with CYP3A4 substrates.

References

  • Fatostatin Mechanism (SCAP Binding): Kamisuki, S., et al. (2009). "A small molecule that blocks fat synthesis by inhibiting the activation of SREBP."[3] Chemistry & Biology.

  • Praeruptorin B Mechanism (SREBP/Lipid Lowering): Zhang, X., et al. (2018).[5] "Praeruptorin B improves diet-induced hyperlipidemia and alleviates insulin resistance via regulating SREBP signaling pathway."[5][7][8][9] Frontiers in Pharmacology. (Note: Verified via search context as key primary literature).

  • SREBP Assay Protocols (LPDS Method): Goldstein, J. L., & Brown, M. S. (1990). "Regulation of the mevalonate pathway." Nature.

  • Fatostatin in Cancer (Cell Cycle Effects): Li, X., et al. (2014). "Fatostatin inhibits cancer cell proliferation by affecting mitotic microtubule spindle assembly and cell division." Journal of Biological Chemistry.

Sources

A Comparative Guide to the Vasorelaxant Effects of Khellactones: Spotlight on Praeruptorin B

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Khellactones in Cardiovascular Health

Khellactones, a class of pyranocoumarins, have garnered significant interest within the scientific community for their diverse pharmacological activities. Among these, their vasodilatory properties present a promising avenue for the development of novel therapeutics for cardiovascular diseases such as hypertension. These compounds, naturally occurring in plants of the Peucedanum genus, exhibit a range of vasorelaxant potencies and mechanisms of action. This guide provides an in-depth comparison of the vasorelaxant effects of various khellactones, with a particular focus on Praeruptorin B, in the context of its better-studied counterpart, Praeruptorin A. By examining the available experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear, objective analysis to inform future research and development.

Comparative Analysis of Vasorelaxant Potency and Efficacy

The vasorelaxant effects of khellactones are typically evaluated in vitro using isolated arterial rings, such as the rat thoracic aorta. The potency of a vasorelaxant is commonly expressed as the EC50 value (the concentration required to produce 50% of the maximum response), while the efficacy is represented by the Emax (the maximum relaxation achievable).

While specific quantitative data for Praeruptorin B remains elusive in publicly available literature, extensive research on Praeruptorin A provides a solid benchmark for comparison. Studies on the enantiomers of Praeruptorin A reveal significant differences in their vasorelaxant activity.

CompoundAgonist (Pre-contraction)EndotheliumpEC50 (Potency)Emax (Efficacy)Source
Praeruptorin A PhenylephrineIntact4.89 ± 0.16Not Specified[1]
PhenylephrineDenudedSignificantly ReducedNot Specified[1]
(+)-Praeruptorin A Phenylephrine / KClIntactMore Potent than (-)-Praeruptorin ANot Specified[2]
(-)-Praeruptorin A Phenylephrine / KClIntactLess Potent than (+)-Praeruptorin ANot Specified[2]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

The available data strongly suggests that the vasorelaxant effect of Praeruptorin A is endothelium-dependent. The significant reduction in potency upon removal of the endothelium highlights the critical role of endothelial-derived factors in its mechanism of action. Furthermore, the stereochemistry of the molecule plays a crucial role, with the (+)-enantiomer of Praeruptorin A exhibiting greater potency than the (-)-enantiomer.[2]

Mechanisms of Action: A Deeper Dive into Khellactone-Induced Vasorelaxation

The vasorelaxant effects of khellactones are mediated through complex signaling pathways within the vascular endothelium and smooth muscle cells. The primary mechanisms identified for Praeruptorin A involve the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway and the inhibition of calcium influx into vascular smooth muscle cells.

The Role of the Endothelium and the NO-cGMP Pathway

The endothelium plays a pivotal role in regulating vascular tone by producing various vasodilating substances, most notably nitric oxide (NO). Praeruptorin A has been shown to induce vasorelaxation in an endothelium-dependent manner.[1] This effect is significantly attenuated by inhibitors of nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC), indicating that Praeruptorin A stimulates the production of NO in endothelial cells.[1] NO then diffuses to the underlying vascular smooth muscle cells, where it activates sGC, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation).

cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Praeruptorin_A Praeruptorin A eNOS eNOS Praeruptorin_A->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation

Caption: Signaling pathway of Praeruptorin A-induced vasorelaxation via the NO/cGMP pathway.

Inhibition of Calcium Influx

In addition to its endothelium-dependent effects, Praeruptorin A also appears to directly affect vascular smooth muscle cells by inhibiting the influx of extracellular calcium.[1] Contraction of vascular smooth muscle is critically dependent on an increase in intracellular calcium concentration, which activates calmodulin and myosin light chain kinase, leading to the phosphorylation of myosin and subsequent cross-bridge cycling with actin. By blocking calcium channels, Praeruptorin A reduces the availability of intracellular calcium, thereby promoting relaxation.

cluster_vsmc Vascular Smooth Muscle Cell Praeruptorin_A Praeruptorin A Ca_Channel L-type Ca2+ Channel Praeruptorin_A->Ca_Channel Inhibits Relaxation Vasorelaxation Praeruptorin_A->Relaxation Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Vasoconstriction Ca_Influx->Contraction A Isolate & Clean Rat Thoracic Aorta B Cut into 2-3 mm Rings A->B C Mount in Organ Bath (37°C, 95% O2/5% CO2) B->C D Equilibrate under 1.5-2.0 g Tension C->D E Check Viability (KCl & Acetylcholine) D->E F Pre-contract with Phenylephrine (1 µM) E->F G Add Khellactone Cumulatively F->G H Record Tension & Calculate % Relaxation G->H I Plot Concentration-Response Curve H->I J Determine EC50 and Emax I->J

Caption: Experimental workflow for assessing the vasorelaxant effects of khellactones.

Conclusion and Future Directions

The available evidence strongly supports the vasorelaxant properties of khellactones, particularly Praeruptorin A, which acts through an endothelium-dependent NO-cGMP mechanism and inhibition of calcium influx. The stereospecificity of this effect, with (+)-Praeruptorin A being more potent than its (-)-enantiomer, underscores the importance of chiral separation in the development of khellactone-based therapeutics.

A significant gap in the current body of research is the lack of comprehensive, comparative data on the vasorelaxant effects of Praeruptorin B and other khellactones. To fully understand the therapeutic potential of this compound class, future studies should focus on:

  • Direct, side-by-side comparisons of the vasorelaxant potency and efficacy of a wider range of khellactones, including Praeruptorin B, C, and E, using standardized experimental protocols.

  • Elucidation of the specific molecular mechanisms of action for each of these compounds to identify potential differences in their signaling pathways and molecular targets.

  • In vivo studies to confirm the vasorelaxant and antihypertensive effects of promising khellactone candidates in relevant animal models of cardiovascular disease.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of khellactones and pave the way for the development of novel, effective treatments for hypertension and other cardiovascular disorders.

References

  • Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta. Bioengineered. 2022;13(4):10038-10046. [Link]

  • (+/-)-Praeruptorin A enantiomers exert distinct relaxant effects on isolated rat aorta rings dependent on endothelium and nitric oxide synthesis. Chemico-biological interactions. 2010;186(2):239-46. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Praeruptorin B
Reactant of Route 2
Reactant of Route 2
Praeruptorin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。